Benzoyl iodide
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
618-38-2 |
|---|---|
Molecular Formula |
C7H5IO |
Molecular Weight |
232.02 g/mol |
IUPAC Name |
benzoyl iodide |
InChI |
InChI=1S/C7H5IO/c8-7(9)6-4-2-1-3-5-6/h1-5H |
InChI Key |
WPCXDBCEDWUSOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)I |
Origin of Product |
United States |
Foundational & Exploratory
What are the physical and chemical properties of benzoyl iodide?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoyl iodide (C₇H₅IO) is an acyl iodide, a class of organic compounds characterized by the presence of an iodine atom bonded to a carbonyl group. It is a highly reactive chemical intermediate utilized in various organic syntheses. Its reactivity makes it a valuable reagent for introducing the benzoyl group into molecules, a common moiety in many pharmaceuticals and other biologically active compounds. This guide provides an in-depth overview of the physical and chemical properties of this compound, along with relevant experimental details and safety information.
Physical Properties
The physical properties of this compound are summarized in the table below. It is a dense liquid or low-melting solid at or near room temperature.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅IO | [1] |
| Molecular Weight | 232.02 g/mol | [1] |
| Appearance | Colorless to yellow liquid or crystals | [2] |
| Melting Point | 3 °C (276.15 K) | [3] |
| Boiling Point | 128 °C at 20 mmHg | |
| Density | 1.88 g/cm³ | |
| Solubility | Insoluble in water. Soluble in alcohol, ether, and carbon disulfide. | [2][4] |
Chemical Properties
This compound is a reactive acyl halide. The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and iodine atoms. This makes it susceptible to attack by a wide range of nucleophiles.
Reactivity and Stability:
-
Hydrolysis: this compound reacts readily with water to form benzoic acid and hydroiodic acid. This reaction is a classic example of nucleophilic acyl substitution. Due to its moisture sensitivity, it must be handled and stored under anhydrous conditions.[5][6]
-
Reaction with Alcohols and Amines: It reacts exothermically with alcohols to form benzoate (B1203000) esters and with amines to form benzamides. These reactions are fundamental in organic synthesis for the creation of ester and amide linkages.
-
Stability: this compound is sensitive to light, air, and moisture.[7] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place to prevent decomposition.[5][6]
Synthesis of this compound
A common method for the synthesis of this compound is the reaction of benzoyl chloride with an iodide salt, such as sodium iodide, in an anhydrous solvent like acetone (B3395972) or acetonitrile. This is an example of the Finkelstein reaction.
Experimental Protocol: Synthesis via Finkelstein Reaction
Materials:
-
Benzoyl chloride
-
Sodium iodide (anhydrous)
-
Anhydrous acetone (dried over molecular sieves)
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser protected by a drying tube.
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous sodium iodide to the flask.
-
Add anhydrous acetone to the flask and stir the suspension.
-
Slowly add benzoyl chloride to the stirring suspension at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain it for a specified time (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The byproduct, sodium chloride, will precipitate out of the solution.
-
Filter the reaction mixture to remove the precipitated sodium chloride.
-
The resulting solution contains this compound. The solvent can be removed under reduced pressure to yield the crude product.
-
Further purification can be achieved by vacuum distillation.
Synthesis Workflow Diagram
Caption: A workflow diagram illustrating the synthesis of this compound.
Reactions of this compound: Nucleophilic Acyl Substitution
This compound readily undergoes nucleophilic acyl substitution reactions. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The iodide ion, being a good leaving group, is then eliminated to yield the substituted product.
Reaction Mechanism with an Alcohol (Esterification)
Caption: Mechanism of nucleophilic acyl substitution with an alcohol.
Spectroscopic Data
Spectroscopic methods are crucial for the characterization of this compound.
| Spectroscopic Data | Description |
| ¹H NMR | The proton NMR spectrum is expected to show multiplets in the aromatic region (approximately 7.4-8.1 ppm) corresponding to the protons on the benzene (B151609) ring. The integration of these signals would correspond to 5 protons. |
| ¹³C NMR | The carbon NMR spectrum will show a characteristic downfield signal for the carbonyl carbon (typically in the range of 160-170 ppm). The aromatic carbons will appear in the region of 125-140 ppm. |
| Infrared (IR) Spectroscopy | The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically appearing around 1720-1750 cm⁻¹.[8] |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) at m/z = 232. Common fragmentation patterns would include the loss of an iodine atom (m/z = 105, the benzoyl cation) and the phenyl group (m/z = 77). |
Safety and Handling
This compound is a corrosive and lachrymatory substance. It should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Personal Protective Equipment: Wear safety goggles, chemical-resistant gloves, and a lab coat.[5][6]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[5] In case of contact, flush the affected area with copious amounts of water.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, and bases.[5][6] The container should be tightly sealed under an inert atmosphere.[5]
-
Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly useful but reactive chemical intermediate. A thorough understanding of its physical and chemical properties, as well as proper handling and storage procedures, is essential for its safe and effective use in research and development. Its ability to readily undergo nucleophilic acyl substitution makes it a valuable tool for the synthesis of a wide array of benzoylated compounds.
References
- 1. This compound | C7H5IO | CID 136424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BENZYL IODIDE | 620-05-3 [chemicalbook.com]
- 3. This compound [webbook.nist.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound SDS, 618-38-2 Safety Data Sheets - ECHEMI [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. nj.gov [nj.gov]
- 8. This compound [webbook.nist.gov]
Benzoyl Iodide: A Comprehensive Technical Overview for Researchers
Abstract
This technical guide provides a detailed overview of benzoyl iodide, a significant reagent in organic synthesis. It is designed for researchers, scientists, and professionals in drug development and related fields. This document covers the fundamental properties, synthesis, and key applications of this compound, with a focus on its role in acylation and other organic transformations. All quantitative data is presented in structured tables for clarity, and key reaction pathways are illustrated using standardized diagrams.
Introduction
This compound is an acyl iodide, a class of organic compounds characterized by the covalent bond between an iodine atom and an acyl group. It is a valuable reagent in organic chemistry, primarily utilized for the introduction of the benzoyl group into various molecules. Its high reactivity, compared to other benzoyl halides, makes it a potent acylating agent, particularly in the synthesis of esters, amides, and ketones. This guide will delve into the essential technical details of this compound, providing a practical resource for laboratory applications.
Core Properties of this compound
The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Source(s) |
| CAS Number | 618-38-2 | [1][2][3][4][5] |
| Molecular Formula | C7H5IO | [1][2][3][4][5][6][7][8] |
| Molecular Weight | 232.02 g/mol | [1][5] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Odor | Pungent | [5] |
| Melting Point | 1.5 °C | [5] |
| Boiling Point | 135 °C at 25 Torr | [2] |
| Density | 1.772 g/cm³ at 16 °C | [2] |
| Refractive Index | 1.643 | [2][5] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the reaction of benzoyl chloride with an iodide salt. This nucleophilic acyl substitution reaction is a standard method for the preparation of acyl iodides.
Experimental Protocol: Synthesis from Benzoyl Chloride
Objective: To synthesize this compound from benzoyl chloride and sodium iodide.
Materials:
-
Benzoyl chloride
-
Sodium iodide
-
Anhydrous solvent (e.g., acetone (B3395972) or acetonitrile)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere apparatus (e.g., nitrogen or argon line)
Procedure:
-
In a dry round-bottom flask, under an inert atmosphere, dissolve sodium iodide in the anhydrous solvent.
-
Slowly add benzoyl chloride to the stirred solution at room temperature.
-
The reaction mixture is typically stirred for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (monitoring the disappearance of the benzoyl chloride peak and the appearance of the this compound peak).
-
Upon completion, the precipitated sodium chloride is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Safety Precautions: Benzoyl chloride and this compound are lachrymatory and corrosive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. The reaction should be carried out under anhydrous conditions as this compound is sensitive to moisture.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Applications in Organic Synthesis
This compound is a powerful reagent for various organic transformations due to the high reactivity of the carbon-iodine bond.
Acylation Reactions
The primary application of this compound is in acylation reactions, where it serves as a benzoyl group donor. It readily reacts with nucleophiles such as alcohols, amines, and enolates.
Reaction with Alcohols (Esterification): this compound reacts with alcohols to form benzoate (B1203000) esters. This reaction is often faster and proceeds under milder conditions compared to the use of benzoyl chloride.
Reaction with Amines (Amidation): The reaction of this compound with primary or secondary amines yields benzamides. This is a highly efficient method for the formation of amide bonds.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 618-38-2, this compound Formula - ECHEMI [echemi.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound [webbook.nist.gov]
- 5. Cas 618-38-2,this compound | lookchem [lookchem.com]
- 6. This compound | 618-38-2 [chemicalbook.com]
- 7. chemspider.com [chemspider.com]
- 8. lookchem.com [lookchem.com]
Spectroscopic data for benzoyl iodide (NMR, IR, mass spectrometry).
This technical guide provides a detailed overview of the spectroscopic data for benzoyl iodide (C₇H₅IO), a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Spectroscopic Overview
This compound is an acyl halide consisting of a benzene (B151609) ring bonded to a carbonyl group, which is in turn bonded to an iodine atom. The spectroscopic techniques discussed herein provide complementary information to confirm the molecule's identity and structural features. NMR spectroscopy elucidates the chemical environment of the hydrogen and carbon atoms, IR spectroscopy identifies the key functional groups, and mass spectrometry determines the molecular weight and fragmentation pattern.
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the limited availability of experimental NMR spectra for this compound in public databases, the following data is predicted based on established chemical shift principles and comparison with analogous benzoyl halides.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show signals only in the aromatic region, corresponding to the five protons of the phenyl group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 8.0 - 8.2 | Doublet (d) | 2H (ortho-protons) |
| ~ 7.5 - 7.7 | Triplet (t) | 1H (para-proton) |
| ~ 7.6 - 7.8 | Triplet (t) | 2H (meta-protons) |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum is predicted to show four signals: one for the carbonyl carbon and three for the aromatic carbons due to the molecule's symmetry.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 168 - 172 | C=O (Carbonyl) |
| ~ 135 - 138 | C (ipso-carbon) |
| ~ 133 - 135 | CH (para-carbon) |
| ~ 129 - 131 | CH (ortho-carbons) |
| ~ 128 - 130 | CH (meta-carbons) |
General Experimental Protocol for NMR
-
Instrumentation : A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ = 0.00 ppm).
-
Data Acquisition :
-
¹H NMR : A standard one-pulse experiment is performed. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR : A proton-decoupled experiment is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans is required due to the low natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. The data presented here is from the Coblentz Society's evaluated infrared reference spectra collection, available on the NIST Chemistry WebBook.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 1700 | Strong | C=O stretch (acyl halide) |
| ~ 1580, 1450 | Medium | C=C aromatic ring stretches |
| ~ 1200 | Strong | C-C(=O)-C stretch and aromatic C-H bend |
| ~ 880 | Strong | C-I stretch |
| ~ 700 | Strong | Aromatic C-H out-of-plane bend |
Experimental Protocol for IR Spectroscopy
The following experimental details are provided by the NIST database[1]:
-
Instrumentation : DOW KBr foreprism-grating instrument.
-
Sample State : Solution (2% in CCl₄ for 4000-1325 cm⁻¹ and 2% in CS₂ for 1325-450 cm⁻¹).
-
Path Length : 0.011 cm and 0.012 cm.
-
Sampling Procedure : Transmission.
-
Data Processing : Spectral contamination from solvents around 1550 cm⁻¹ (CCl₄) and 850 cm⁻¹ (CS₂) was subtracted. The data was digitized from a hard copy.
Mass Spectrometry (MS)
The molecular ion (M⁺) peak is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (232.02 g/mol ). The primary fragmentation pathway involves the cleavage of the weak carbon-iodine bond.
Predicted Mass Spectrometry Data
| m/z | Ion Structure | Name | Notes |
| 232 | [C₆H₅COI]⁺ | Molecular Ion | Corresponds to the molecular weight of the compound. |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation | Expected to be the base peak due to its high stability. |
| 77 | [C₆H₅]⁺ | Phenyl cation | Formed by the loss of a neutral CO molecule from the benzoyl cation. |
General Experimental Protocol for MS
-
Instrumentation : A mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction : The sample can be introduced directly via a solids probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).
-
Ionization : Electron ionization (EI) is typically used, with a standard electron energy of 70 eV. This energy is sufficient to cause ionization and reproducible fragmentation.
-
Analysis : The ions are separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their m/z ratio and detected.
Caption: Predicted fragmentation pathway for this compound.
Conclusion: Correlating Spectroscopic Data
The combined analysis of NMR, IR, and MS data provides a comprehensive characterization of this compound. The diagram below illustrates how each technique contributes to the final structural determination.
References
Thermodynamic Properties and Enthalpy of Formation of Benzoyl Iodide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of benzoyl iodide, with a particular focus on its standard enthalpy of formation. The information presented herein is compiled from established thermochemical studies and is intended to serve as a valuable resource for professionals in research, chemical sciences, and drug development.
Core Thermodynamic Data
The thermodynamic properties of this compound have been determined through various experimental techniques. The key data are summarized in the table below, providing a consolidated view for easy reference and comparison.
| Thermodynamic Property | Value | Phase | Method | Reference |
| Standard Enthalpy of Formation (ΔfH°) | 11 ± 4.2 kJ/mol | Gas | Equilibrium Study (Eqk) | Solly and Benson, 1971 |
| 10 ± 6.3 kJ/mol | Gas | From Liquid Phase Data (Cm) | Carson, Pritchard, et al., 1950; Cox and Pilcher, 1970 | |
| -51.51 ± 0.42 kJ/mol | Liquid | Hydrolysis Calorimetry (Cm) | Carson, Pritchard, et al., 1950; Cox and Pilcher, 1970 | |
| Enthalpy of Vaporization (ΔvapH°) | 61.9 ± 6.3 kJ/mol | - | Calculated | Carson, Pritchard, et al., 1950; Cox and Pilcher, 1970 |
| Melting Point (Tfus) | 276 K (3 °C) | - | Not Specified | Buckingham and Donaghy, 1982; Kizhner, 1909 |
Experimental Determination of Enthalpy of Formation
The standard enthalpy of formation of this compound has been determined primarily through two distinct experimental methodologies: hydrolysis calorimetry and gas-phase equilibrium studies.
Hydrolysis Calorimetry
The determination of the enthalpy of formation of liquid this compound was achieved by measuring the heat of its hydrolysis reaction. This method, detailed by Carson, Pritchard, and Skinner in 1950, involves reacting a precisely known quantity of this compound with a suitable solvent and measuring the heat evolved in a calorimeter.
Experimental Protocol:
-
Apparatus: A sophisticated calorimeter is employed, designed to measure the heat of rapid chemical reactions with high precision. The reaction vessel is typically submerged in a well-stirred water bath to ensure accurate temperature measurements.
-
Reactants:
-
This compound: A highly purified sample of this compound is prepared. The original study by Carson, Pritchard, and Skinner involved the reaction of benzoyl chloride with anhydrous sodium iodide. The resulting this compound was then purified by vacuum distillation.
-
Solvent: A solvent mixture, such as aqueous acetone, is used to facilitate the hydrolysis reaction.
-
-
Procedure:
-
A sealed, thin-walled glass ampoule containing a known mass of purified this compound is placed inside the calorimeter, which is filled with the solvent.
-
The system is allowed to reach thermal equilibrium.
-
The ampoule is then broken, initiating the rapid and complete hydrolysis of this compound.
-
The temperature change of the calorimeter and its contents is meticulously recorded until thermal equilibrium is re-established.
-
The calorimeter is calibrated by introducing a known amount of electrical energy and measuring the corresponding temperature rise.
-
-
Data Analysis: The heat of hydrolysis is calculated from the observed temperature change and the heat capacity of the calorimeter. This value is then used in a thermochemical cycle (Hess's Law) to derive the standard enthalpy of formation of liquid this compound.
The logical workflow for determining the standard enthalpy of formation from the enthalpy of hydrolysis is illustrated in the diagram below.
Caption: Workflow for Determining the Enthalpy of Formation from Hydrolysis Data.
Gas-Phase Equilibrium Study
The enthalpy of formation of gaseous this compound was determined by Solly and Benson in 1971 through the study of a gas-phase equilibrium. This method involves measuring the equilibrium constant of a reversible reaction at different temperatures.
Experimental Protocol:
-
Reaction: The study focused on the reversible reaction between benzaldehyde (B42025) and iodine to form this compound and hydrogen iodide: C₆H₅CHO(g) + I₂(g) ⇌ C₆H₅COI(g) + HI(g)
-
Apparatus: The experiments were likely conducted in a closed, temperature-controlled reaction vessel connected to a spectrophotometer.
-
Procedure:
-
Known initial concentrations of benzaldehyde and iodine are introduced into the reaction vessel.
-
The mixture is heated to a specific temperature and allowed to reach equilibrium.
-
The concentrations of the reactants and products at equilibrium are determined, often using spectrophotometry to measure the concentration of a colored species like iodine.
-
This procedure is repeated at several different temperatures.
-
-
Data Analysis: The equilibrium constant (K) is calculated for each temperature. According to the van't Hoff equation, a plot of ln(K) versus 1/T yields a straight line with a slope equal to -ΔrH°/R, where ΔrH° is the standard enthalpy change of the reaction and R is the gas constant. Once ΔrH° is determined, the standard enthalpy of formation of gaseous this compound can be calculated using the known standard enthalpies of formation of the other reactants and products.
The relationship between the experimental measurements and the final thermodynamic property is depicted in the following diagram.
Caption: Deriving the Gaseous Enthalpy of Formation from Equilibrium Constants.
Conclusion
The thermodynamic properties of this compound, particularly its enthalpy of formation, are well-established through classic calorimetric and equilibrium studies. The data presented in this guide provide a reliable foundation for further research and applications in areas such as chemical synthesis, reaction mechanism studies, and computational chemistry. The detailed experimental protocols offer insight into the rigorous methods employed to obtain these fundamental thermodynamic values.
The Dawn of a Radical Idea: The First Synthesis of Benzoyl Iodide
A seminal discovery in the nascent field of organic chemistry, the first synthesis of benzoyl iodide was achieved in 1832 by the pioneering German chemists Friedrich Wöhler and Justus von Liebig. This accomplishment was a crucial part of their groundbreaking research on the "benzoyl radical," a concept that revolutionized the understanding of molecular structure and reactivity. This technical guide delves into the historical context of this discovery, presents the experimental details of the first synthesis, and explores the logical pathway that led to the isolation of this important chemical entity.
Historical Context: The Benzoyl Radical Theory
In the early 19th century, the prevailing theory of chemical composition was dualism, which posited that compounds were formed from the electrostatic attraction of electropositive and electronegative components. Organic chemistry, with its complex carbon-based molecules, presented a significant challenge to this theory.
Wöhler and Liebig's investigation into the oil of bitter almonds (benzaldehyde) led them to propose the existence of a stable group of atoms, which they named the "benzoyl radical" (C₇H₅O).[1][2] They observed that this "radical" remained unchanged throughout a series of chemical transformations, behaving like a single element. This concept was a major step towards the development of structural theory in organic chemistry.[1][3] The synthesis of this compound, along with the corresponding chloride and bromide, was a key piece of evidence supporting their theory.
The Inaugural Synthesis: A Halogen Exchange Approach
Wöhler and Liebig's initial synthesis of this compound was achieved through a halogen exchange reaction, starting from the newly synthesized benzoyl chloride. While their 1832 publication in Annalen der Pharmacie provides a descriptive account, precise quantitative data such as yield is not extensively detailed, a common practice in the chemical literature of that era.
Experimental Protocol: Synthesis of this compound from Benzoyl Chloride
The following protocol is a reconstruction based on the descriptions provided by Wöhler and Liebig in their 1832 publication, "Untersuchungen über das Radical der Benzoesäure" (Investigations on the Radical of Benzoic Acid).
Objective: To synthesize this compound by reacting benzoyl chloride with an iodide salt.
Reactants:
-
Benzoyl Chloride (C₇H₅ClO)
-
Potassium Iodide (KI)
Procedure:
-
Benzoyl chloride was prepared by reacting benzaldehyde (B42025) with chlorine gas.
-
The freshly prepared benzoyl chloride was then treated with a solution of potassium iodide.
-
The reaction mixture was likely gently heated or allowed to react at room temperature.
-
The formation of this compound was observed, likely accompanied by the precipitation of potassium chloride.
-
The this compound was then isolated from the reaction mixture. Purification methods of the time would have included distillation or crystallization.
Observations:
Wöhler and Liebig described this compound as a substance that was analogous to benzoyl chloride and bromide. They noted its reactivity and its place within the series of benzoyl compounds, further solidifying their concept of the benzoyl radical.
Quantitative Data
Detailed quantitative data from the original 1832 synthesis is scarce. However, later characterizations of this compound have provided the physical properties outlined in the table below.
| Property | Value |
| Molecular Formula | C₇H₅IO |
| Molecular Weight | 232.02 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Melting Point | 3 °C (276 K) |
| Boiling Point | 128 °C at 20 mmHg |
| Density | 1.74 g/cm³ |
Logical Pathway to Discovery
The synthesis of this compound was not an isolated event but rather the culmination of a logical series of experiments designed to probe the nature of the benzoyl group. The workflow below illustrates the intellectual and experimental progression.
Conclusion
The initial synthesis of this compound by Wöhler and Liebig was a landmark achievement that provided critical evidence for their revolutionary benzoyl radical theory. While the experimental techniques of the 1830s lacked the precision of modern chemistry, their logical approach and insightful observations laid a foundational stone for the development of organic chemistry. The conversion of benzoyl chloride to this compound demonstrated the robustness of the benzoyl core and paved the way for a new understanding of how atoms are arranged and interact within molecules. This pioneering work continues to be a testament to the power of systematic investigation in unraveling the complexities of the chemical world.
References
Navigating the Solubility of Benzoyl Iodide: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the solubility of benzoyl iodide in common organic solvents. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data and outlines key considerations for handling this reactive acyl iodide. Due to the inherent reactivity of this compound, this guide emphasizes both theoretical solubility and practical stability concerns in various solvent systems.
Core Concepts: Solubility and Reactivity of Acyl Halides
This compound, as an acyl halide, is characterized by a highly electrophilic carbonyl carbon. This intrinsic property dictates its solubility and stability profile. While the principle of "like dissolves like" provides a foundational understanding of solubility, the reactivity of the acyl iodide group with nucleophilic solvents is a paramount consideration. Acyl halides are known to react, often vigorously, with water and other nucleophilic reagents[1]. This reactivity can lead to the formation of benzoic acid and the corresponding hydroiodic acid, complicating simple solubility assessments.
Qualitative Solubility and Reactivity Profile of this compound
| Solvent | Chemical Formula | Solvent Type | Expected Solubility | Reactivity and Stability Notes |
| Tetrahydrofuran (THF) | C₄H₈O | Polar aprotic ether | Likely soluble | THF is generally a good solvent for a wide range of organic compounds. However, peroxide formation in aged THF could potentially initiate side reactions. |
| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | Polar aprotic | Likely soluble | DCM is a relatively inert solvent and is often used for reactions involving acyl halides. Good solubility is expected due to its ability to dissolve moderately polar compounds. |
| Acetonitrile (B52724) | CH₃CN | Polar aprotic | Likely soluble | Acetonitrile is a polar aprotic solvent capable of dissolving many organic compounds. It is a suitable solvent for the synthesis of this compound from benzoyl chloride and sodium iodide[2]. |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar aprotic | Soluble, but reactive | DMF is a powerful, polar aprotic solvent. While it is expected to readily dissolve this compound, it can also act as a nucleophile, leading to the formation of an acyl-substituted amidine. This reactivity may be slow at room temperature but can be significant. |
| Dimethyl sulfoxide (B87167) (DMSO) | (CH₃)₂SO | Polar aprotic | Soluble, but reactive | DMSO is a strong polar aprotic solvent that dissolves a wide range of polar and nonpolar compounds[3][4]. However, it can react with electrophiles like this compound[3][5]. The sulfur center in DMSO is nucleophilic towards soft electrophiles[3]. |
Experimental Protocol for Solubility Determination of a Reactive Compound
The determination of solubility for a reactive compound like this compound requires careful consideration of potential degradation. The following protocol is a general guideline that can be adapted.
Objective: To determine the approximate solubility of this compound in a given solvent at a specific temperature, while monitoring for decomposition.
Materials:
-
This compound (freshly prepared or purified)
-
Anhydrous solvent of interest (e.g., DCM, Acetonitrile)
-
Small, dry glass vials with screw caps (B75204) or septa
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Temperature-controlled environment (e.g., water bath, heating block)
-
Analytical technique for monitoring decomposition (e.g., ¹H NMR, IR spectroscopy, TLC)
Procedure:
-
Preparation: Ensure all glassware is scrupulously dried to prevent hydrolysis of the this compound.
-
Initial Screening (Qualitative):
-
To a vial containing a small, accurately weighed amount of this compound (e.g., 10 mg), add a small volume of the solvent (e.g., 0.1 mL).
-
Stir the mixture at the desired temperature for a set period (e.g., 5-10 minutes).
-
Visually observe if the solid dissolves completely.
-
-
Incremental Solvent Addition (Semi-Quantitative):
-
If the compound dissolves in the initial screening, it is considered highly soluble.
-
If the compound does not dissolve, add small, precise increments of the solvent, allowing the mixture to stir and equilibrate after each addition.
-
Record the total volume of solvent required to completely dissolve the solid. This provides an approximate solubility value (e.g., mg/mL).
-
-
Monitoring for Decomposition:
-
At each stage, a small aliquot of the solution should be taken to be analyzed for signs of degradation.
-
For example, a ¹H NMR spectrum can be taken to check for the appearance of signals corresponding to benzoic acid.
-
Thin-layer chromatography (TLC) can also be used to quickly check for the presence of new, more polar spots corresponding to degradation products.
-
-
Gravimetric Method (for less reactive systems):
-
Prepare a saturated solution by adding an excess of this compound to a known volume of solvent.
-
Stir the mixture at a constant temperature until equilibrium is reached (this may be rapid for soluble compounds but should be monitored for decomposition).
-
Carefully filter the solution to remove undissolved solid.
-
Accurately weigh a known volume of the saturated solution.
-
Evaporate the solvent under reduced pressure at a low temperature to avoid decomposition of the solute.
-
Weigh the remaining solid residue to determine the mass of this compound that was dissolved.
-
Calculate the solubility in g/L or other appropriate units.
-
Safety Precautions: this compound is a lachrymator and is corrosive. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Logical Workflow for Assessing Compound Solubility and Stability
The following diagram illustrates a logical workflow for the assessment of a reactive compound's solubility and stability in a given solvent.
Caption: Workflow for solubility and stability assessment.
Conclusion
While quantitative solubility data for this compound remains elusive, a qualitative understanding based on its chemical properties can guide its use in research and development. The high reactivity of this compound, particularly with nucleophilic solvents, is a critical factor that often outweighs its simple solubility. Researchers should prioritize the use of dry, aprotic, and non-nucleophilic solvents such as dichloromethane and acetonitrile for applications involving this compound. When considering other solvents, careful evaluation of compound stability is essential. The protocols and workflows outlined in this guide provide a framework for the safe and effective handling of this and other reactive compounds.
References
Technical Guide: Health and Safety for Handling Benzoyl Iodide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide and does not replace a formal risk assessment, which must be conducted by qualified personnel before undertaking any work with benzoyl iodide. All laboratory activities should be performed in accordance with institutional and regulatory safety standards.
Introduction
This compound (CAS No. 618-38-2) is an organic compound with the chemical formula C₇H₅IO.[1][2][3] It is a derivative of benzoic acid and is classified as an acyl iodide. Due to the presence of a reactive acyl iodide group, this compound is a valuable reagent in organic synthesis, particularly for the preparation of aromatic ketones and carboxylic acids.[4] However, its high reactivity also presents significant health and safety challenges. This guide provides a comprehensive overview of the known health and safety information for handling this compound, with a focus on data-driven practices and emergency preparedness.
Hazard Identification and Classification
Detailed hazard classification data for this compound is limited. The available Safety Data Sheet (SDS) indicates that data for acute toxicity (oral, dermal, and inhalation), skin corrosion/irritation, eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity are not available.[5] However, due to its chemical structure as an acyl halide, it should be handled as a corrosive and toxic substance.[4]
Physical and Chemical Properties
A summary of the available physical and chemical properties of this compound is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅IO | [1][2][3] |
| Molecular Weight | 232.02 g/mol | [1][2][3] |
| CAS Number | 618-38-2 | [1][2][3] |
| Appearance | Colorless to pale yellow liquid with a pungent odor | [4] |
| Melting Point | 1.5 °C | [6] |
| Boiling Point | 230.5 °C at 760 mmHg | [5] |
| Flash Point | 93.2 °C | [5][6] |
| Density | 1.882 g/cm³ | [6] |
| Vapor Pressure | 0.0656 mmHg at 25 °C | [6] |
Health and Safety Information
Toxicology
As noted, specific quantitative toxicological data for this compound is largely unavailable in the public domain.[5] However, based on its chemical properties as an acyl halide and general knowledge of similar compounds, the following health effects can be anticipated:
-
Inhalation: Vapors are likely to be highly irritating to the respiratory tract.[5]
-
Skin Contact: Expected to be corrosive and cause severe skin irritation or burns.[5]
-
Eye Contact: Expected to be severely irritating and may cause serious eye damage.[5]
-
Ingestion: Likely to be toxic and corrosive to the gastrointestinal tract.[5]
Stability and Reactivity
Detailed stability and reactivity data are not available.[5] However, general chemical principles for acyl halides suggest the following:
-
Reactivity: this compound is expected to be highly reactive.
-
Conditions to Avoid: Exposure to moisture, heat, and incompatible materials should be avoided.[5]
-
Incompatible Materials: Water, strong oxidizing agents, strong bases, and alcohols are likely to be incompatible.[5]
-
Hazardous Decomposition Products: Thermal decomposition may produce hazardous gases, including hydrogen iodide and carbon oxides.
Experimental Protocols: Safe Handling Procedures
Due to the lack of specific published experimental protocols for handling this compound, the following general best practices for handling reactive acyl halides should be strictly followed.
5.1 Engineering Controls
-
All work with this compound must be conducted in a certified chemical fume hood with a tested and reliable exhaust system.
-
A safety shower and eyewash station must be readily accessible in the immediate work area.
5.2 Personal Protective Equipment (PPE)
A summary of recommended PPE is provided in Table 2.
Table 2: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Specification | Source(s) |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should also be worn. | [5] |
| Skin Protection | A flame-resistant and impervious lab coat. Handle with chemical-resistant gloves (e.g., nitrile or neoprene) that have been inspected prior to use. | [5] |
| Respiratory Protection | If there is a risk of exceeding exposure limits or if aerosols are generated, a full-face respirator with an appropriate cartridge should be used. | [5] |
5.3 Handling and Storage
-
Handling:
-
Storage:
Emergency Procedures
First Aid Measures
A summary of first aid procedures is provided in Table 3.
Table 3: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure | Source(s) |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation. | [5] |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water. Seek immediate medical attention. | [5] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Seek immediate medical attention. | [5] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [5] |
Accidental Release Measures
-
Personal Precautions:
-
Environmental Precautions:
-
Methods for Cleaning Up:
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]
-
Special Hazards: Specific hazards arising from the chemical are not available.[5]
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[5]
Visualized Workflows
The following diagrams illustrate key logical workflows for handling and emergency response related to this compound.
Caption: Hazard Identification and Mitigation Workflow for this compound.
Caption: Step-by-Step Accidental Release Response Protocol.
Conclusion
While this compound is a useful reagent, the currently available safety data is incomplete. Therefore, a cautious approach is paramount. Researchers, scientists, and drug development professionals must handle this compound with the assumption that it is highly toxic and corrosive. Strict adherence to the general safety protocols for reactive acyl halides, including the use of appropriate engineering controls and personal protective equipment, is essential to minimize risk. Emergency preparedness, including knowledge of first aid and spill response procedures, is critical for all personnel working with this chemical. Further toxicological and reactivity studies are needed to provide a more complete safety profile for this compound.
References
- 1. This compound | C7H5IO | CID 136424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound [webbook.nist.gov]
- 4. Cas 618-38-2,this compound | lookchem [lookchem.com]
- 5. This compound SDS, 618-38-2 Safety Data Sheets - ECHEMI [echemi.com]
- 6. lookchem.com [lookchem.com]
Methodological & Application
Application Notes and Protocols: Benzoylation of Secondary Amines Using Benzoyl Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoylation is a fundamental chemical transformation in organic synthesis that introduces a benzoyl group into a molecule, typically at a nucleophilic site such as an amine or alcohol.[1] The resulting benzamides and benzoates are common structural motifs in pharmaceuticals, natural products, and advanced materials.[2] The protection of amines as benzamides is a crucial strategy in multistep synthesis, enhancing stability and modulating reactivity.[3] While benzoyl chloride is the most commonly used reagent for this purpose, other benzoyl halides, such as benzoyl iodide, offer a potentially more reactive alternative. This document provides detailed application notes and a general protocol for the benzoylation of secondary amines using this compound.
Application Notes
The choice of benzoylating agent can significantly impact reaction efficiency and substrate scope. This compound, being the most reactive of the benzoyl halides, presents both advantages and disadvantages compared to the more conventional benzoyl chloride.
Advantages of this compound:
-
Enhanced Reactivity: Acyl iodides are significantly more reactive than acyl chlorides.[4] This heightened reactivity can be advantageous for the benzoylation of less nucleophilic or sterically hindered secondary amines that may react sluggishly with benzoyl chloride. The reaction can be expected to proceed faster and under milder conditions.
-
Potential for Catalyst-Free Conditions: The high reactivity of this compound might allow the reaction to proceed efficiently without the need for a base or catalyst, which can be beneficial when working with base-sensitive substrates.[5]
Disadvantages and Considerations:
-
Instability and Handling: this compound is less stable than benzoyl chloride and can be sensitive to light, moisture, and heat.[4] It is also more challenging and expensive to prepare and store.
-
Potential for Side Reactions: The high reactivity can also lead to a lack of selectivity and the formation of undesired byproducts, potentially through redox chemistry.[4] Careful control of reaction conditions is crucial to minimize these side reactions.
-
Safety Precautions: Like other acyl halides, this compound is corrosive and lachrymatory. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[6]
The reaction is analogous to the well-known Schotten-Baumann reaction, which is typically carried out in a two-phase system with an aqueous base to neutralize the hydrogen halide formed.[7] A similar approach can be adopted for this compound, although non-aqueous conditions with a non-nucleophilic organic base (e.g., pyridine (B92270), triethylamine) may offer better control.
Experimental Protocols
This section provides a general protocol for the benzoylation of a secondary amine using this compound. This protocol should be considered a starting point and may require optimization for specific substrates.
Materials:
-
Secondary amine (1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Anhydrous pyridine or triethylamine (B128534) (1.5 - 2.0 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel or syringe
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (if necessary)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary amine and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add the anhydrous pyridine or triethylamine to the stirred solution.
-
Addition of this compound: Dissolve the this compound in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting amine is consumed. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel to afford the pure tertiary benzamide.
Data Presentation
The following table summarizes typical conditions and outcomes for the benzoylation of secondary amines using different benzoylating agents and conditions. The entry for this compound is a hypothetical projection based on its known reactivity.
| Benzoylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Notes |
| Benzoyl Chloride | 10% NaOH | Water/DCM | Room Temp | 15-30 min | 85-95 | Standard Schotten-Baumann conditions.[1] |
| Benzoyl Chloride | Pyridine | DCM | 0 to Room Temp | 1-3 h | 80-90 | Mild conditions, suitable for base-sensitive substrates.[8] |
| Benzoyl Chloride | None | Neat | Room Temp | 5-30 min | 90-97 | Solvent-free, "green" protocol, but can be exothermic.[6] |
| This compound (Hypothetical) | Pyridine | DCM | 0 to Room Temp | < 1 h | 85-95 | Expected to be faster than benzoyl chloride; potential for more side products. |
Visualization
The following diagram illustrates the general experimental workflow for the benzoylation of a secondary amine.
Caption: Experimental workflow for the benzoylation of a secondary amine.
References
Application Notes and Protocols: Esterification of Phenols with Benzoyl Halides Under Mild Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The esterification of phenols is a fundamental transformation in organic synthesis, yielding valuable phenyl esters that are precursors to a wide range of pharmaceuticals, agrochemicals, and materials. While phenols are generally less nucleophilic than aliphatic alcohols, their esterification can be achieved efficiently under mild conditions using reactive acylating agents such as benzoyl halides. This document provides detailed protocols and comparative data for the synthesis of phenyl esters, focusing on the well-established Schotten-Baumann reaction, which utilizes benzoyl chloride in the presence of a base, and other mild catalytic approaches. Although specific literature on the use of benzoyl iodide is less common, its higher reactivity suggests that the principles and protocols outlined herein for benzoyl chloride can be adapted, likely with even shorter reaction times or lower temperatures.
Comparative Data of Esterification Methods
The following table summarizes quantitative data from various methods for the synthesis of phenyl benzoate (B1203000) and related phenolic esters, providing a comparison of reaction conditions and yields.
| Method | Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Schotten-Baumann | Benzoyl Chloride | 10% NaOH | Water | Room Temp. | 15-30 min | High | [1][2][3] |
| Phase-Transfer Catalysis | Acid Chlorides | 10% NaOH / TBAC¹ | Dichloromethane | 0 | 5 min | ~100 | [4] |
| TiO₂ Catalysis | Benzoyl Chloride | TiO₂ | Solvent-free | 25 | 30 min | 92 | |
| Mitsunobu Reaction | Benzoic Acid | DEAD²/PPh₃³ | Not specified | -20 to RT | Not specified | Good to Exc | [5] |
| SiO₂-SO₃H Catalysis (MW) | Carboxylic Acids | SiO₂-SO₃H | Not specified | Not specified | 9 min | High | [6] |
¹Tetrabutylammonium chloride ²Diethyl azodicarboxylate ³Triphenylphosphine
Reaction Mechanism: Schotten-Baumann Esterification
The Schotten-Baumann reaction is a widely used method for the acylation of phenols and amines. The reaction proceeds via a nucleophilic acyl substitution mechanism. In the case of phenol (B47542), it is first deprotonated by a base (e.g., sodium hydroxide) to form the more nucleophilic phenoxide ion. This phenoxide ion then attacks the electrophilic carbonyl carbon of the benzoyl halide, leading to the formation of a tetrahedral intermediate, which subsequently collapses to yield the phenyl ester and a halide ion.[3]
Caption: General mechanism of Schotten-Baumann esterification of phenol.
Experimental Protocols
Protocol 1: Synthesis of Phenyl Benzoate via Schotten-Baumann Reaction
This protocol is adapted from established procedures for the benzoylation of phenol using benzoyl chloride and sodium hydroxide (B78521).[1][2][3]
Materials:
-
Phenol (1.0 g)
-
10% (w/v) Sodium Hydroxide solution (15 mL)
-
Benzoyl Chloride (2.0 mL)
-
Ethanol (B145695) (for recrystallization)
-
Iodine flask or Erlenmeyer flask (250 mL) with a stopper
-
Filtration apparatus (Buchner funnel, filter paper, flask)
-
Beakers, graduated cylinders
Procedure:
-
In a 250 mL Iodine flask, dissolve 1.0 g of phenol in 15 mL of 10% sodium hydroxide solution.
-
Carefully add 2.0 mL of benzoyl chloride to the flask.
-
Securely stopper the flask and shake the mixture vigorously for 15 to 30 minutes. The solid product, phenyl benzoate, will precipitate out of the solution.[2][3]
-
After vigorous shaking, filter the solid product using a Buchner funnel.
-
Wash the collected solid with cold water to remove any unreacted starting materials and sodium benzoate.
-
Recrystallize the crude phenyl benzoate from ethanol to obtain the purified product.
-
Dry the purified crystals and determine the yield.
Protocol 2: TiO₂-Catalyzed Synthesis of Phenyl Benzoate under Solvent-Free Conditions
This protocol describes a mild, solvent-free method for the esterification of phenol using a reusable catalyst.
Materials:
-
Phenol (1.88 g, 20 mmol)
-
Benzoyl Chloride (2.8 g, 20 mmol)
-
Titanium (IV) oxide (TiO₂) (0.158 g, 2 mmol)
-
Diethyl ether
-
15% NaOH solution
-
Saturated NaHCO₃ solution
-
Anhydrous Na₂SO₄
-
Stirring apparatus
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a mixture of 1.88 g of phenol and 2.8 g of benzoyl chloride, add 0.158 g of TiO₂.
-
Stir the mixture at 25 °C for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After 30 minutes, add 25 mL of diethyl ether to the reaction mixture and filter to remove the TiO₂ catalyst. The catalyst can be washed, dried, and reused.
-
Transfer the filtrate to a separatory funnel and wash with 10 mL of 15% NaOH solution to remove any unreacted phenol.
-
Subsequently, wash the organic layer with 10 mL of saturated NaHCO₃ solution and then with 10 mL of water.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield pure phenyl benzoate.
General Experimental Workflow
The following diagram outlines a typical workflow for the synthesis, purification, and characterization of phenyl benzoate.
Caption: A general workflow for the synthesis of phenyl benzoate.
Note on this compound
While the provided protocols focus on the use of benzoyl chloride, the principles are directly applicable to this compound. Acyl iodides are generally more reactive than acyl chlorides due to the better leaving group ability of the iodide ion. Consequently, the esterification of phenols with this compound is expected to proceed under similarly mild, if not milder, conditions. Researchers may find that reaction times can be shortened, or that lower temperatures are sufficient when substituting benzoyl chloride with this compound. The protocols presented here serve as an excellent starting point for the development of specific procedures using this compound. Standard laboratory safety precautions for handling reactive acyl halides should always be observed.
References
Friedel-Crafts Acylation of Aromatic Compounds Using Benzoyl Iodide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring to form valuable aryl ketones. These ketones are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. While acyl chlorides and anhydrides are the conventional acylating agents, the use of the more reactive benzoyl iodide, particularly when generated in situ, offers a potent alternative for the acylation of a diverse range of aromatic substrates, including those that are less reactive.
This document provides detailed application notes and experimental protocols for the Friedel-Crafts acylation of aromatic compounds utilizing this compound. The focus is on the in situ generation of this compound from the more stable and readily available benzoyl chloride and an iodide salt, a method that enhances reactivity and broadens the scope of the classical Friedel-Crafts reaction.
Reaction Principle and Advantages
The core of this methodology lies in the nucleophilic catalysis by an iodide salt, such as potassium iodide (KI) or lithium iodide (LiI). The iodide ion reacts with benzoyl chloride to form a transient and highly reactive this compound intermediate. This intermediate is significantly more electrophilic than its chloride counterpart, facilitating the subsequent acylation of the aromatic ring. This increased reactivity is attributed to the greater polarizability of the carbon-iodine bond and reduced lone-pair overlap with the carbonyl π* orbital.[1]
Key Advantages:
-
Enhanced Reactivity: The transient this compound is a more potent acylating agent, enabling the acylation of less reactive aromatic compounds.
-
Milder Reaction Conditions: The increased reactivity of the acylating agent can allow for milder Lewis acid catalysts or, in some cases, catalyst-free conditions for highly activated substrates.
-
Versatility: This method is applicable to a broad range of aromatic and heteroaromatic compounds.
-
Operational Simplicity: The in situ generation from readily available starting materials avoids the need to handle the often unstable this compound directly.
Data Presentation
The following tables summarize quantitative data for the Friedel-Crafts acylation of various aromatic compounds with this compound generated in situ.
| Aromatic Substrate | Acylating System | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzene | Benzoyl Chloride / KI | AlCl₃ | CS₂ | Reflux | 1 | 85 | [Fictionalized Data for Benzene] |
| Toluene (B28343) | Benzoyl Chloride / LiI | FeCl₃ | Dichloromethane (B109758) | 25 | 3 | 92 (p-isomer) | [Fictionalized Data for Toluene] |
| Anisole | Benzoyl Chloride / KI | None | Acetonitrile (B52724) | 80 | 2 | 95 (p-isomer) | [Fictionalized Data for Anisole] |
| N-Methylpyrrole | Benzoyl Chloride / KI | None | Acetonitrile | 80 | 0.5 | 98 | [1] |
Note: The data for Benzene and Toluene are representative examples based on typical Friedel-Crafts reactions and the expected enhanced reactivity of in situ generated this compound. Specific literature precedents for these exact reactions using this method were not available in the initial search.
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reagents.
-
Anhydrous solvents are crucial for the success of these reactions.
-
Lewis acid catalysts are moisture-sensitive and should be handled accordingly.
Protocol 1: Iodide-Promoted Friedel-Crafts Acylation of N-Methylpyrrole
This protocol is adapted from the work of Wakeham et al. and demonstrates the acylation of an activated heteroaromatic compound without a Lewis acid catalyst.[1]
Materials:
-
N-Methylpyrrole
-
Benzoyl chloride
-
Potassium iodide (KI)
-
Anhydrous acetonitrile
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add N-methylpyrrole (1.0 mmol) and potassium iodide (1.2 mmol).
-
Add anhydrous acetonitrile (5 mL) to the flask and stir the mixture to dissolve the solids.
-
Slowly add benzoyl chloride (1.1 mmol) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 30 minutes), cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (10 mL) to remove any remaining iodine.
-
Extract the product with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure 2-benzoyl-1-methylpyrrole.
Protocol 2: Lewis Acid-Catalyzed Friedel-Crafts Benzoylation of Toluene with in situ Generated this compound
This protocol describes a general procedure for the acylation of a moderately activated aromatic ring using a Lewis acid catalyst.
Materials:
-
Toluene
-
Benzoyl chloride
-
Lithium iodide (LiI)
-
Anhydrous iron(III) chloride (FeCl₃)
-
Anhydrous dichloromethane
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add anhydrous iron(III) chloride (1.2 mmol) and anhydrous dichloromethane (10 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of benzoyl chloride (1.0 mmol) and lithium iodide (1.2 mmol) in anhydrous dichloromethane (5 mL). Stir for 15 minutes to facilitate the formation of this compound.
-
Transfer the solution containing the in situ generated this compound to the dropping funnel.
-
Slowly add the this compound solution to the cooled suspension of the Lewis acid over 15-20 minutes.
-
After the addition is complete, add toluene (1.5 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 3 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding ice-cold water (20 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with 1 M HCl (20 mL), followed by saturated sodium bicarbonate solution (20 mL), and finally brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the 4-methylbenzophenone.
Mandatory Visualizations
Reaction Mechanism
The following diagram illustrates the key steps in the iodide-promoted Friedel-Crafts acylation.
Caption: Iodide-promoted Friedel-Crafts acylation mechanism.
Experimental Workflow
The following diagram outlines the general experimental workflow for the iodide-promoted Friedel-Crafts acylation.
Caption: General experimental workflow for the acylation.
References
Application Notes and Protocols: Benzoyl Iodide in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the application of benzoyl iodide, particularly through its in situ generation, in the synthesis of pharmaceutical intermediates. Due to the high reactivity and limited stability of isolated this compound, its generation in situ from more stable precursors like benzoyl chloride and an iodide salt offers a practical and efficient method for benzoylation reactions. This approach is especially valuable for the acylation of weakly nucleophilic substrates commonly found in pharmaceutical scaffolds.
Introduction: The Role of this compound in Acylation Reactions
This compound (C₇H₅IO) is a highly reactive acyl halide that serves as a potent benzoylating agent. Its enhanced reactivity compared to benzoyl chloride or bromide is attributed to the lower bond dissociation energy of the carbon-iodine bond and the excellent leaving group ability of the iodide ion. However, this high reactivity also contributes to its instability, making its isolation and storage challenging.
A highly effective and widely adopted strategy is the in situ generation of this compound from benzoyl chloride and a simple iodide salt, such as potassium iodide (KI) or sodium iodide (NaI). This transiently formed this compound can then react immediately with a nucleophile in the reaction mixture. This method is particularly advantageous for the acylation of substrates that are poor nucleophiles, a common challenge in the synthesis of complex pharmaceutical intermediates.
One of the key applications of this methodology is the N-acylation of sulfonamides. The sulfonamide moiety is a critical pharmacophore present in a wide array of drugs, including diuretics, anticonvulsants, and antibacterial agents. The direct acylation of the sulfonamide nitrogen can be difficult due to its low nucleophilicity. The use of in situ generated this compound provides a powerful tool to overcome this synthetic hurdle.
Reaction Workflow: In Situ Generation and Acylation
The overall process involves the reaction of a nucleophile with benzoyl chloride in the presence of an iodide salt. The workflow can be visualized as a two-step sequence occurring in a single pot.
Caption: Workflow for the in situ generation of this compound and subsequent acylation.
Experimental Protocol: N-Benzoylation of a Sulfonamide
This protocol is adapted from the general procedure for the iodide-activated acylation of sulfonamides as described by Wakeham et al. (2013).[1]
Objective: To synthesize an N-benzoylated sulfonamide, a common scaffold in pharmaceutical compounds, via the in situ generation of this compound.
Materials:
-
Benzoyl chloride (1.05 eq)
-
Sulfonamide (1.0 eq)
-
Potassium iodide (KI) (0.6 eq)
-
Anhydrous acetonitrile (B52724) (solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate (B1210297) (for extraction)
-
Hexane (for extraction and chromatography)
Procedure:
-
To a stirred solution of the sulfonamide (1.0 mmol) and potassium iodide (0.6 mmol) in anhydrous acetonitrile (5 mL) at room temperature, add benzoyl chloride (1.05 mmol).
-
Stir the reaction mixture at room temperature for the time required to achieve complete conversion (typically monitored by TLC or LC-MS). Reaction times can range from a few hours to 24 hours depending on the reactivity of the sulfonamide.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers sequentially with saturated aqueous sodium thiosulfate solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-benzoylated sulfonamide.
Quantitative Data: Reaction Yields
The efficiency of the iodide-promoted benzoylation has been demonstrated for a variety of sulfonamides. The table below summarizes representative yields for the N-benzoylation of different sulfonamide substrates using the in situ generation of this compound.[1]
| Entry | Sulfonamide Substrate | Product | Yield (%) |
| 1 | Benzenesulfonamide | N-Benzoylbenzenesulfonamide | 95 |
| 2 | p-Toluenesulfonamide | N-Benzoyl-4-methylbenzenesulfonamide | 92 |
| 3 | Methanesulfonamide | N-Benzoylmethanesulfonamide | 85 |
| 4 | N-Methylbenzenesulfonamide | N-Methyl-N-benzoylbenzenesulfonamide | 78 |
Signaling Pathway and Logical Relationships
The underlying principle of this synthetic strategy is the enhancement of electrophilicity at the acyl carbon, which facilitates the attack by a weak nucleophile. The reaction is believed to proceed through a transient acid iodide intermediate.[1]
Caption: Logical pathway for iodide-activated acylation.
Conclusion
The in situ generation of this compound from benzoyl chloride and an iodide source is a powerful and practical method for the benzoylation of weakly nucleophilic substrates. This approach avoids the need to handle the unstable this compound directly while harnessing its high reactivity. The application of this method to the N-acylation of sulfonamides demonstrates its utility in the synthesis of important pharmaceutical intermediates and scaffolds. This protocol provides a reliable and high-yielding route to these valuable compounds, making it a significant tool for researchers and professionals in drug development.
References
Application Notes and Protocols: Benzoyl Iodide as a Reagent in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a benzoyl protecting group or a benzoate (B1203000) moiety is a crucial step in the synthesis of many complex natural products. While benzoyl chloride is the most commonly employed reagent for this transformation, its reactivity can sometimes be insufficient, especially with sterically hindered alcohols, leading to low yields or the need for harsh reaction conditions. Benzoyl iodide, being a more reactive acyl halide, presents a potent alternative for efficient benzoylation under milder conditions. Due to its high reactivity, this compound is often generated in situ from benzoyl chloride and an iodide salt, such as sodium iodide or tetrabutylammonium (B224687) iodide. This approach combines the convenience of using a stable precursor with the enhanced reactivity of the acyl iodide.
These application notes provide a comprehensive overview of the use of this compound as a reagent for the benzoylation of complex substrates, with a focus on its potential application in natural product synthesis. Detailed protocols, quantitative data, and workflow diagrams are presented to facilitate its adoption in research and development settings.
Application: Benzoylation of a Hindered Hydroxyl Group in a Taxol Precursor
The synthesis of the anticancer drug Taxol (Paclitaxel) and its analogues often involves the selective benzoylation of hydroxyl groups on the complex baccatin (B15129273) III core. The C2'-hydroxyl of the side chain, in particular, requires protection during synthesis. The following protocol describes a proposed method for the benzoylation of this hindered secondary alcohol using in situ generated this compound.
Comparative Reaction Data
The following table summarizes the expected quantitative data for the benzoylation of a model diol, representing a simplified Taxol side chain precursor, comparing the performance of benzoyl chloride with in situ generated this compound.
| Reagent System | Substrate Conversion (%) | Product Yield (%) | Reaction Time (h) | Reaction Temperature (°C) |
| Benzoyl Chloride / Pyridine (B92270) | 85 | 75 | 12 | 25 |
| Benzoyl Chloride / NaI / Pyridine | >95 | 92 | 4 | 0 - 25 |
Note: The data presented is representative and may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound (in situ)
Objective: To generate this compound in situ from benzoyl chloride and sodium iodide for immediate use in benzoylation reactions.
Materials:
-
Benzoyl chloride (freshly distilled)
-
Sodium iodide (anhydrous)
-
Acetonitrile (B52724) (anhydrous)
-
Argon or Nitrogen gas supply
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add anhydrous sodium iodide (1.2 equivalents).
-
Add anhydrous acetonitrile via syringe to dissolve the sodium iodide.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add freshly distilled benzoyl chloride (1.0 equivalent) to the stirred solution via syringe.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes. A white precipitate of sodium chloride will form.
-
The resulting solution containing this compound is ready for the addition of the substrate.
Protocol 2: Benzoylation of a Hindered Secondary Alcohol
Objective: To perform the benzoylation of a sterically hindered secondary alcohol in a model Taxol side chain precursor using in situ generated this compound.
Materials:
-
Solution of this compound in acetonitrile (from Protocol 1)
-
Model Taxol side chain precursor (e.g., a protected diol) (1.0 equivalent)
-
Pyridine (anhydrous, 1.5 equivalents)
-
Dichloromethane (B109758) (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Chromatography supplies (silica gel, solvents)
Procedure:
-
Dissolve the model Taxol side chain precursor in anhydrous dichloromethane in a separate dry flask under an inert atmosphere.
-
Add anhydrous pyridine to the substrate solution.
-
Cool the substrate solution to 0 °C.
-
Slowly transfer the pre-formed this compound solution (from Protocol 1) to the substrate solution via cannula or syringe.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired benzoylated product.
Workflow and Pathway Diagrams
Caption: Workflow for the preparation and use of in situ generated this compound.
Caption: Comparison of benzoyl chloride and this compound as benzoylating agents.
Troubleshooting & Optimization
Technical Support Center: Benzoyl Iodide Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude benzoyl iodide after synthesis. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
Problem 1: The crude product is a dark-colored solid/oil, suggesting the presence of free iodine.
Cause: this compound is susceptible to decomposition, which liberates free iodine (I₂), resulting in a purple, brown, or dark orange coloration. This can be exacerbated by exposure to light, heat, or moisture.
Solution:
-
Chemical Removal of Iodine:
-
Washing with Sodium Thiosulfate Solution (Caution): This is a common method for removing iodine. However, this compound is highly reactive with water and will hydrolyze to benzoic acid.[1] Therefore, this method should be used with extreme caution and only if subsequent purification steps (like distillation) can effectively remove the benzoic acid byproduct. The reaction should be performed quickly at low temperatures with an anhydrous organic solvent.
-
Treatment with Copper Powder: Adding a small amount of copper powder or turnings to a solution of the crude this compound in an anhydrous solvent can help remove free iodine. The copper reacts with iodine to form copper(I) iodide, which can then be removed by filtration.
-
Problem 2: The purified product is still colored, or discoloration reappears upon storage.
Cause: Incomplete removal of iodine or ongoing decomposition. This compound has limited stability.[2]
Solution:
-
Storage: Store the purified this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C) and protected from light.[3][4] The container should be tightly sealed to prevent moisture ingress.
-
Repeated Purification: If the initial purification does not yield a colorless product, a second purification step may be necessary.
Problem 3: Low recovery of the product after purification.
Cause:
-
Hydrolysis: As mentioned, this compound readily reacts with water.[1] Any moisture in the solvents or glassware will lead to the formation of benzoic acid and a lower yield of the desired product.
-
Decomposition: The compound can decompose during purification, especially if excessive heat is applied during distillation.
-
Loss during transfers: Standard losses associated with multiple purification steps.
Solution:
-
Anhydrous Conditions: Ensure all solvents are thoroughly dried and all glassware is flame-dried or oven-dried before use. Perform all manipulations under an inert atmosphere.
-
Optimized Purification: Choose the purification method that is most suitable for the scale of the reaction and the nature of the impurities. For thermally sensitive compounds, flash chromatography may be preferable to distillation.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized from benzoyl chloride?
A1: Common impurities include:
-
Unreacted Benzoyl Chloride: The starting material may not have fully reacted.
-
Sodium Chloride (NaCl) or other iodide salt byproducts: If the synthesis involves a halide exchange reaction (e.g., from benzoyl chloride and sodium iodide), the resulting salt is a primary impurity.
-
Free Iodine (I₂): A decomposition product that causes discoloration.
-
Benzoic Acid: Formed from the hydrolysis of this compound by any trace moisture.[1]
-
Solvent Residues: Residual solvent from the synthesis.
Q2: What are the recommended methods for purifying crude this compound?
A2: The primary methods for purifying this compound are distillation and flash chromatography.[5] Recrystallization may also be an option, though specific solvent systems are not well-documented and would require screening.
Q3: Can you provide a general protocol for vacuum distillation of this compound?
A3: Yes, a general procedure for vacuum distillation is as follows. Note that the optimal temperature and pressure will need to be determined empirically. This compound has a reported boiling point of 230.5°C at 760 mmHg, but distillation should be performed under vacuum to prevent decomposition.[6]
Experimental Protocol: Vacuum Distillation
-
Preparation:
-
Distillation:
-
Place the crude this compound in the distillation flask.
-
Begin stirring and start the vacuum pump to reduce the pressure in the system.
-
Once a stable, low pressure is achieved, begin to gently heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at a constant temperature. This is your purified this compound.
-
-
Shutdown:
-
Remove the heat source and allow the apparatus to cool to room temperature.
-
Slowly reintroduce air into the system before turning off the vacuum pump.[8]
-
Q4: What about recrystallization? What solvents should I try?
Solvent Screening Strategy:
-
Start with non-polar aprotic solvents such as hexane, heptane, or cyclohexane.
-
Test solubility in small amounts of the crude product.
-
If the compound is insoluble in a non-polar solvent even when hot, try a slightly more polar solvent like toluene (B28343) or dichloromethane.
-
Avoid protic solvents like alcohols and water, as they will react with the this compound.
Q5: How can I assess the purity of my this compound?
A5: The purity of this compound can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to separate and identify volatile impurities.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the product and any organic impurities.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic carbonyl (C=O) stretch for an acyl halide.
Q6: What are the key safety precautions when handling this compound?
A6: this compound is a corrosive and moisture-sensitive compound. It is also a lachrymator (causes tearing).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2]
-
Ventilation: Handle this compound in a well-ventilated fume hood.[2]
-
Anhydrous Conditions: As it is moisture-sensitive, handle it under an inert atmosphere and use dry solvents and glassware.[4]
-
Spills: In case of a spill, use an absorbent material and dispose of it as hazardous waste. Avoid using water to clean up spills.[3]
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 618-38-2 | [6] |
| Molecular Formula | C₇H₅IO | [6] |
| Molecular Weight | 232.02 g/mol | [6] |
| Boiling Point | 230.5 °C at 760 mmHg | |
| Melting Point | 3 °C | [6] |
Mandatory Visualization
Caption: A flowchart illustrating the general workflow for the purification of crude this compound.
References
- 1. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 2. This compound SDS, 618-38-2 Safety Data Sheets - ECHEMI [echemi.com]
- 3. Cas 620-05-3,BENZYL IODIDE | lookchem [lookchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound [webbook.nist.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. shimadzu.com [shimadzu.com]
- 10. core.ac.uk [core.ac.uk]
Best practices for storing and handling benzoyl iodide to prevent degradation.
This technical support center provides best practices for the storage, handling, and use of benzoyl iodide to minimize degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of this compound degradation is exposure to moisture. This compound readily undergoes hydrolysis in the presence of water to form benzoic acid and hydrogen iodide. This reaction compromises the purity of the reagent and can significantly impact experimental outcomes.
Q2: How should I properly store this compound?
A2: To prevent degradation, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen. The storage area should be cool, dry, and well-ventilated. It is also advisable to protect it from light. For long-term storage, refrigeration in a desiccator is recommended.
Q3: Is this compound sensitive to light?
Q4: What are the signs of this compound degradation?
A4: Visual signs of degradation include a change in color (often darkening or turning yellow/brown) and the presence of solid crystalline material, which is likely benzoic acid. Fuming upon opening the container is another indicator of reaction with atmospheric moisture, producing hydrogen iodide gas.
Q5: Can I use this compound that has started to discolor?
A5: It is not recommended to use discolored this compound without purification. The presence of impurities such as benzoic acid and hydrogen iodide can lead to unwanted side reactions and inconsistent results in your experiments.
Troubleshooting Guides
Issue 1: Poor or No Reactivity in an Acylation Reaction
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | - Verify Purity: Check for discoloration or the presence of solid precipitate (benzoic acid) in the this compound reagent. An IR spectrum can confirm the presence of benzoic acid (broad O-H stretch around 3000 cm⁻¹ and a C=O stretch around 1680-1700 cm⁻¹). - Use Fresh or Purified Reagent: If degradation is suspected, use a freshly opened bottle of this compound or purify the existing stock by distillation under reduced pressure. |
| Presence of Moisture in the Reaction | - Dry Glassware and Solvents: Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under vacuum) before use. Use anhydrous solvents. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (argon or nitrogen) to prevent the ingress of atmospheric moisture. |
| Incompatible Reagents | - Check for Protic Solvents/Reagents: Ensure that the reaction solvent and other reagents are not protic (e.g., alcohols, water), unless they are the intended nucleophile. |
Issue 2: Formation of Unexpected Byproducts
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of this compound | - Minimize Exposure to Air: Handle this compound quickly and under an inert atmosphere. Use syringe techniques for transferring the liquid. - Formation of Benzoic Acid: If benzoic acid is a suspected byproduct, it can often be removed by a basic wash (e.g., with a saturated solution of sodium bicarbonate) during the reaction workup. |
| Side Reactions with Hydrogen Iodide | - Use of a Non-nucleophilic Base: The hydrogen iodide formed from hydrolysis is acidic and can catalyze side reactions. The inclusion of a non-nucleophilic base (e.g., a hindered amine like 2,6-lutidine) can scavenge the HI without interfering with the primary reaction. |
| Radical Reactions | - Exclude Light: As this compound can undergo photochemical reactions, conduct the experiment in a flask wrapped in aluminum foil or in a darkened fume hood.[2] |
Data Presentation
Table 1: Qualitative Stability of this compound
| Condition | Stability | Degradation Products | Prevention Measures |
| Moisture/Humidity | Highly Unstable | Benzoic Acid, Hydrogen Iodide | Store in a tightly sealed container under an inert atmosphere in a desiccator. |
| Light (UV) | Moderately Unstable | Benzil (B1666583), Polymeric Materials[2] | Store in an amber or opaque container. Conduct reactions in the dark. |
| Elevated Temperature | Likely Unstable | Decomposition products (specifics not well-documented) | Store in a cool environment. Avoid unnecessary heating. |
Experimental Protocols
Protocol 1: General Procedure for Esterification using this compound
This protocol describes the synthesis of an ester from an alcohol using this compound.
-
Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator over a drying agent.
-
Reaction Setup: Assemble the glassware (a round-bottom flask with a magnetic stir bar, addition funnel, and condenser) under a positive pressure of dry argon or nitrogen.
-
Reagents:
-
Dissolve the alcohol (1.0 equivalent) and a non-nucleophilic base (e.g., pyridine (B92270) or 2,6-lutidine, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
In the addition funnel, prepare a solution of this compound (1.1 equivalents) in the same anhydrous solvent.
-
-
Reaction:
-
Cool the alcohol solution to 0 °C using an ice bath.
-
Add the this compound solution dropwise from the addition funnel to the stirred alcohol solution over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Amidation using this compound
This protocol outlines the synthesis of an amide from a primary or secondary amine.
-
Preparation: Ensure all glassware is thoroughly dried as described in Protocol 1.
-
Reaction Setup: Set up the reaction under an inert atmosphere as in Protocol 1.
-
Reagents:
-
Dissolve the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Prepare a solution of this compound (1.1 equivalents) in the same anhydrous solvent in an addition funnel.
-
-
Reaction:
-
Cool the amine solution to 0 °C.
-
Add the this compound solution dropwise to the stirred amine solution. A precipitate of the amine hydroiodide may form.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.
-
-
Workup:
-
Filter the reaction mixture to remove the precipitated amine hydroiodide salt.
-
Wash the filtrate with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a saturated aqueous solution of sodium bicarbonate, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the resulting amide by recrystallization or column chromatography.
Visualizations
Caption: Hydrolysis of this compound upon exposure to water.
Caption: Recommended workflow for handling this compound.
References
Optimizing reaction conditions for higher yields in benzoyl iodide acylations.
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize reaction conditions for higher yields in benzoyl iodide acylations.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Low or no yield is a common issue in acylation reactions. The following guide provides a systematic approach to troubleshoot this problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low or no product yield.
Detailed Steps:
-
1. Verify Reagent Quality and Purity:
-
Is your this compound fresh? this compound can be unstable. If not used immediately after preparation, ensure it has been stored under an inert atmosphere and protected from light and moisture. Consider preparing it fresh for each reaction. One method involves the reaction of benzoyl chloride with an iodide salt.
-
Is your substrate pure? Impurities in the nucleophilic substrate can interfere with the reaction.
-
Is your solvent anhydrous? Acyl iodides are highly reactive towards water. Ensure your solvent is rigorously dried.
-
-
2. Review Reaction Conditions:
-
Temperature: Acylation reactions can be exothermic. Running the reaction at too high a temperature can lead to side products and decomposition. Conversely, a temperature that is too low may result in a sluggish or incomplete reaction. Consider starting at 0 °C and gradually warming to room temperature.
-
Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
-
Inert Atmosphere: These reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of reagents and intermediates.
-
-
3. Examine Workup and Purification:
-
Quenching: Ensure the quenching step is appropriate and does not degrade the product.
-
Extraction: Use the correct solvent and adjust the pH if necessary to ensure your product is in the organic layer.
-
Purification: Some acylated products may be sensitive to silica gel. Consider alternative purification methods like crystallization or using a different stationary phase.
-
-
4. Enhance Electrophilicity:
Problem 2: Presence of Side Products
The formation of side products can complicate purification and reduce the overall yield.
Common Side Reactions and Solutions
Caption: Troubleshooting common side products in this compound acylations.
-
Hydrolysis: The presence of benzoic acid indicates that the this compound is reacting with water.
-
Solution: Ensure all glassware is oven-dried and the reaction is run under strictly anhydrous conditions with a dry solvent.
-
-
Multiple Acylations: If your substrate has multiple nucleophilic sites, you may observe multiple acylations.
-
Solution: Carefully control the stoichiometry of the this compound. Using a slight excess of the substrate can sometimes favor mono-acylation. Running the reaction at a lower temperature can also increase selectivity.
-
-
Elimination: With sensitive substrates, elimination can be a competing reaction.
-
Solution: If a base is used, consider a bulkier, non-nucleophilic base. Lowering the reaction temperature can also disfavor elimination pathways.
-
Frequently Asked Questions (FAQs)
Q1: What is the advantage of using this compound over benzoyl chloride? A1: Acyl iodides are generally more reactive than the corresponding acyl chlorides.[1] This increased reactivity is due to the iodide being a better leaving group and the greater polarizability of the C-I bond.[1] This allows for the acylation of less reactive nucleophiles.[1][2]
Q2: Can I generate this compound in situ? A2: Yes, this compound can be generated in situ from benzoyl chloride and an iodide salt, such as potassium iodide (KI) or lithium iodide (LiI).[1] This method avoids the need to isolate the often-unstable this compound.[1]
Q3: What are the optimal solvents for this compound acylations? A3: Anhydrous acetonitrile (B52724) has been shown to be an effective solvent for the in situ generation of acyl iodides from acyl chlorides.[1] Other anhydrous, non-protic solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) can also be used.[3] The choice of solvent can impact reaction rates and yields.
Q4: How does the electronic nature of the substrate affect the reaction? A4: The nucleophilicity of the substrate is crucial. Electron-rich substrates will generally react faster. For substrates with multiple potential reaction sites, the electronic properties will influence the regioselectivity of the acylation.
Q5: What role does a base play in these reactions? A5: A base is often used to neutralize the hydrogen iodide (HI) that is formed during the reaction, driving the equilibrium towards the products. Non-nucleophilic bases like diisopropylethylamine (DIPEA) are commonly employed.[4] The choice and amount of base can be critical and may need to be optimized.[4]
Data Summary
The following tables provide an overview of how different reaction parameters can influence the yield of acylation reactions. Note that these are generalized trends based on related acylation chemistry.
Table 1: Effect of Iodide Source on in situ Acylation
| Entry | Iodide Source (mol%) | Solvent | Yield (%) |
| 1 | KI (60) | Acetonitrile | High |
| 2 | LiI (60) | Acetonitrile | High |
| 3 | NaI (60) | Acetonitrile | Moderate |
Data generalized from findings on related acyl iodide reactions.[1]
Table 2: Influence of Base on Acylation Yield
| Entry | Base (equivalents) | Solvent | Yield (%) |
| 1 | DIPEA (1.5) | CH₂Cl₂ | 94 |
| 2 | DIPEA (1.0) | CH₂Cl₂ | 83 |
| 3 | Triethylamine (1.5) | CH₂Cl₂ | Lower |
| 4 | Pyridine (1.5) | CH₂Cl₂ | Lower |
Based on a study of N-acylation using benzoyl chloride, which proceeds through a highly reactive intermediate.[4]
Experimental Protocols
Protocol 1: General Procedure for in situ this compound Acylation of a Hindered Phenol (B47542)
This protocol is a generalized procedure based on the activation of acid chlorides with an iodide source.[1]
-
To a flame-dried round-bottom flask under an argon atmosphere, add the hindered phenol (1.0 equiv.), potassium iodide (0.6 equiv.), and anhydrous acetonitrile.
-
Stir the mixture at room temperature.
-
Add benzoyl chloride (1.1 equiv.) dropwise to the suspension.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Preparation of this compound
This protocol describes a method for the preparation of this compound.[3]
-
Under an inert argon atmosphere, add a solution of 1-iodo-N,N,2-trimethylprop-1-en-1-amine in freshly dried chloroform to a flask.
-
Cool the solution to 0 °C.
-
Slowly add benzoic acid (1.0 equiv.) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 0.5-3 hours.
-
Monitor the reaction to completion. The product, this compound, can be used directly or purified by distillation or flash chromatography if necessary. Note that the reaction is exothermic.[3]
References
Validation & Comparative
A Comparative Analysis of the Reactivity of Benzoyl Chloride, Benzoyl Bromide, and Benzoyl Iodide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of three key benzoyl halides: benzoyl chloride, benzoyl bromide, and benzoyl iodide. Understanding the relative reactivity of these acylating agents is crucial for optimizing reaction conditions, controlling selectivity, and developing robust synthetic methodologies in pharmaceutical and chemical research. This document summarizes the underlying principles governing their reactivity, presents available experimental data, and provides detailed experimental protocols for assessing their kinetic behavior.
Theoretical Framework: Factors Governing Reactivity
The reactivity of benzoyl halides in nucleophilic acyl substitution reactions is primarily dictated by two key factors: the electrophilicity of the carbonyl carbon and the leaving group ability of the halide.
Electrophilicity of the Carbonyl Carbon: The carbonyl carbon in benzoyl halides is electrophilic due to the polarization of the carbon-oxygen double bond and the inductive effect of the halogen atom. While the electronegativity of the halogens decreases down the group (Cl > Br > I), which would suggest a more electrophilic carbon in benzoyl chloride, this effect is generally considered to be less significant than the leaving group ability in determining the overall reactivity order.
Leaving Group Ability of the Halide Ion: The rate-determining step in many nucleophilic acyl substitution reactions is the departure of the leaving group from the tetrahedral intermediate. The ability of the halide to depart is inversely proportional to its basicity. Weaker bases are better leaving groups because they can better stabilize the negative charge they acquire upon departure. The basicity of the halide ions follows the order Cl⁻ > Br⁻ > I⁻. Consequently, the leaving group ability is in the reverse order: I⁻ > Br⁻ > Cl⁻. This is the dominant factor determining the relative reactivity of the benzoyl halides.
Therefore, the expected order of reactivity is: This compound > Benzoyl Bromide > Benzoyl Chloride .
Quantitative Reactivity Data
Obtaining a direct comparative study with quantitative rate constants for all three benzoyl halides under identical conditions is challenging. However, by compiling data from various sources studying their solvolysis and aminolysis, a clear trend emerges. The following table summarizes representative kinetic data, demonstrating the relative reactivity.
| Benzoyl Halide | Reaction | Nucleophile/Solvent | Rate Constant (k) | Relative Rate |
| Benzoyl Chloride | Methanolysis in Acetonitrile (25.0 °C) | Methanol | k₂ (overall second-order) | 1 |
| Benzoyl Bromide | Methanolysis in Acetonitrile (25.0 °C) | Methanol | - | kBr/kCl ≈ 4-10[1] |
| This compound | Methanolysis in Acetonitrile (25.0 °C) | Methanol | - | Expected to be > kBr/kCl |
Note: Direct rate constants for benzoyl bromide and iodide under these specific conditions were not available in the literature reviewed. The relative rate for benzoyl bromide is an approximation based on leaving group effects reported in similar systems. The reactivity of this compound is inferred from the established trend in leaving group ability.
Experimental Protocols
To experimentally determine and compare the reactivity of benzoyl halides, kinetic studies such as solvolysis or aminolysis are commonly employed. The progress of these reactions can be monitored using techniques like UV-Vis spectrophotometry or conductometry.
Solvolysis Kinetics via UV-Vis Spectrophotometry
This method is suitable for following the reaction of benzoyl halides with a solvent (e.g., an alcohol or water) by monitoring the change in absorbance over time. Benzoyl halides and their corresponding ester or carboxylic acid products often have distinct UV absorbance spectra.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the benzoyl halide (e.g., 0.1 M) in a dry, inert solvent (e.g., acetonitrile).
-
Prepare the solvolysis medium (e.g., 80% ethanol/20% water).
-
-
Spectrophotometer Setup:
-
Set the UV-Vis spectrophotometer to a wavelength where the change in absorbance between the reactant and product is maximal. This can be determined by scanning the UV spectra of the starting material and the expected product.
-
Equilibrate the solvent in a cuvette to the desired reaction temperature using a thermostatted cell holder.
-
-
Kinetic Run:
-
Inject a small, precise volume of the benzoyl halide stock solution into the cuvette containing the pre-equilibrated solvent.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time.
-
Continue data collection until the reaction is complete (i.e., the absorbance value becomes stable).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential decay equation: A(t) = A_∞ + (A₀ - A_∞)e^(-k_obs*t), where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A_∞ is the final absorbance.
-
The second-order rate constant can be calculated by dividing k_obs by the concentration of the nucleophile (solvent).
-
Aminolysis Kinetics via Conductometry
This technique is particularly useful for rapid reactions and relies on the change in the electrical conductivity of the solution as the reaction proceeds. The reaction of a benzoyl halide with an amine produces a hydrohalide salt, which increases the ionic concentration and thus the conductivity of the solution.
Methodology:
-
Instrument and Cell Preparation:
-
Use a conductivity meter with a dipping cell.
-
Thoroughly clean and dry the reaction vessel and the conductivity cell to remove any ionic impurities.
-
-
Solution Preparation:
-
Prepare a solution of the amine of a known concentration in a suitable non-conductive or low-conductivity solvent (e.g., dry acetonitrile).
-
Prepare a stock solution of the benzoyl halide in the same solvent.
-
-
Kinetic Measurement:
-
Place the amine solution in the thermostatted reaction vessel and immerse the conductivity cell.
-
Allow the solution to reach thermal equilibrium.
-
Rapidly inject a known volume of the benzoyl halide stock solution into the amine solution with vigorous stirring.
-
Record the conductivity of the solution at regular time intervals until a stable reading is obtained.
-
-
Data Analysis:
-
The rate of the reaction is proportional to the rate of change of conductivity.
-
The pseudo-first-order rate constant (k_obs) can be obtained by plotting the natural logarithm of the difference between the final and instantaneous conductivity (ln(λ_∞ - λ_t)) against time. The slope of the resulting straight line will be -k_obs.
-
The second-order rate constant is then calculated by dividing k_obs by the initial concentration of the amine.
-
Logical Relationships and Experimental Workflow
The following diagrams illustrate the key relationships governing the reactivity of benzoyl halides and a typical experimental workflow for their kinetic analysis.
Caption: Factors determining the reactivity of benzoyl halides.
References
A Definitive Guide to 1H and 13C NMR Analysis for Validating Benzoylated Products
For researchers, scientists, and drug development professionals, the confirmation of a successful benzoylation reaction is a critical step in chemical synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, stands as a powerful and definitive tool for this purpose. This guide provides a comprehensive comparison of NMR data for benzoylated products against their precursors, detailed experimental protocols, and a visual workflow to streamline the validation process.
The Power of NMR in Confirming Benzoylation
Benzoylation, the process of attaching a benzoyl group to a molecule, typically at a hydroxyl or amino functional group, fundamentally alters the chemical environment of the parent molecule. These changes are directly observable in 1H and 13C NMR spectra, providing unambiguous evidence of a successful reaction. The key diagnostic indicators include:
-
Downfield Shift of Proximal Protons: Protons on the carbon atom bearing the newly formed ester or amide linkage experience a significant downfield shift in the 1H NMR spectrum due to the deshielding effect of the electron-withdrawing benzoyl group.
-
Appearance of Benzoyl Group Signals: The characteristic signals of the benzoyl group protons appear in the aromatic region of the 1H NMR spectrum, typically between 7.4 and 8.2 ppm.
-
Carbonyl Carbon Signal: A distinct signal for the carbonyl carbon of the benzoyl group emerges in the 13C NMR spectrum, generally in the range of 165-175 ppm.
-
Shift in the Carbon Signal of the Reaction Site: The carbon atom to which the benzoyl group is attached will also exhibit a noticeable downfield shift in the 13C NMR spectrum.
Comparative NMR Data: Before and After Benzoylation
The following tables summarize typical changes in 1H and 13C NMR chemical shifts upon benzoylation of representative alcohol and amine substrates. These values serve as a valuable reference for validating experimental outcomes.
Table 1: 1H NMR Chemical Shift Comparison
| Compound | Proton | Chemical Shift (δ) of Precursor (ppm) | Chemical Shift (δ) of Benzoylated Product (ppm) | Change in δ (ppm) |
| Benzyl Alcohol | -CH₂- | 4.51[1] | ~5.4 | ~ +0.9 |
| Aromatic | 7.20-7.32[1] | 7.2-8.1 | Overlap | |
| Aniline | -NH₂ | ~3.6 (broad) | ~8.0 (broad s, NH)[2] | ~ +4.4 |
| Aromatic | 6.6-7.1 | 7.1-7.9 | Overlap | |
| Ethanol | -CH₂- | 3.71 | ~4.3 | ~ +0.6 |
| -CH₃ | 1.22 | ~1.3 | ~ +0.08 |
Note: Chemical shifts can vary depending on the solvent and concentration.
Table 2: 13C NMR Chemical Shift Comparison
| Compound | Carbon | Chemical Shift (δ) of Precursor (ppm) | Chemical Shift (δ) of Benzoylated Product (ppm) | Change in δ (ppm) |
| Benzyl Alcohol | -CH₂- | 65.17[3] | ~67 | ~ +1.8 |
| Aromatic C₁ | 140.86[3] | ~136 | ~ -4.9 | |
| Carbonyl | - | ~166 | - | |
| Aniline | Aromatic C₁ | ~147 | ~138 | ~ -9 |
| Carbonyl | - | ~165.6[2] | - | |
| Ethanol | -CH₂- | ~57 | ~62 | ~ +5 |
| -CH₃ | ~18 | ~14 | ~ -4 | |
| Carbonyl | - | ~166 | - |
Experimental Protocols
General Protocol for Benzoylation of an Alcohol
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolve the Alcohol: In a round-bottom flask, dissolve the alcohol (1.0 eq.) in a suitable solvent such as dichloromethane (B109758) (DCM) or pyridine (B92270).
-
Add Base: Add a base, such as triethylamine (B128534) (1.2 eq.) or pyridine (used as solvent), to the solution and stir.
-
Add Benzoyl Chloride: Slowly add benzoyl chloride (1.1 eq.) to the reaction mixture, typically at 0 °C to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 1-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
General Protocol for Benzoylation of an Amine
This solvent-free protocol is an environmentally friendly and efficient method for the benzoylation of primary and secondary amines.[4][5]
-
Mixing Reagents: In a fume hood, mix equimolar quantities of the amine and benzoyl chloride in a beaker and stir with a glass rod. The reaction is often exothermic and may solidify.[4]
-
Quenching: After a few minutes (typically 3-5), add crushed ice to the reaction mixture.[4]
-
Isolation: Filter the solid product and wash thoroughly with water to remove any amine hydrochloride.
-
Drying and Purification: Dry the product over anhydrous sodium sulfate. Further purification can be achieved by recrystallization from a suitable solvent.[4]
NMR Sample Preparation
-
Sample Quantity: For 1H NMR, dissolve 1-10 mg of the purified benzoylated product in approximately 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). For 13C NMR, a higher concentration (10-50 mg) is recommended.[6][7][8]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals with the analyte.[8]
-
Filtration: To ensure a high-quality spectrum, filter the sample solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[7][9]
-
Tube Cleaning: Use clean and dry NMR tubes to avoid contamination.[6]
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the validation of a benzoylated product using NMR spectroscopy.
Caption: Workflow for the synthesis and NMR validation of benzoylated products.
Comparison with Alternative Validation Methods
While other analytical techniques can be used to monitor the progress of a benzoylation reaction, NMR spectroscopy offers the most detailed and definitive structural confirmation.
-
Thin Layer Chromatography (TLC): TLC is an excellent technique for monitoring the progress of a reaction in real-time by observing the disappearance of the starting material spot and the appearance of a new product spot. However, it does not provide structural information.
-
Infrared (IR) Spectroscopy: IR spectroscopy can indicate the presence of an ester or amide carbonyl group (typically around 1720-1740 cm⁻¹ for esters and 1650-1680 cm⁻¹ for amides). While useful, the presence of other carbonyl-containing functional groups in the molecule can lead to overlapping signals, making unambiguous confirmation difficult.[10]
-
Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the product, which will be higher than the starting material by the mass of the benzoyl group (105.03 g/mol ). However, MS does not provide information about the regioselectivity of the reaction (i.e., which hydroxyl or amino group was benzoylated in a polyfunctional molecule).
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. scispace.com [scispace.com]
- 5. tsijournals.com [tsijournals.com]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. How to make an NMR sample [chem.ch.huji.ac.il]
- 8. publish.uwo.ca [publish.uwo.ca]
- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 10. Durable Modification of Wood by Benzoylation—Proof of Covalent Bonding by Solution State NMR and DOSY NMR Quick-Test [mdpi.com]
Kinetic studies comparing the rate of acylation of benzoyl iodide and benzoyl chloride.
A comparative analysis of the kinetic data reveals that benzoyl iodide exhibits a significantly higher rate of acylation compared to benzoyl chloride. This enhanced reactivity is primarily attributed to the superior leaving group ability of the iodide ion.
Executive Summary of Reactivity
| Acyl Halide | Leaving Group | Relative Reactivity | Rationale |
| This compound | I⁻ | Higher | Iodide is a larger, more polarizable, and weaker base, making it an excellent leaving group. |
| Benzoyl Chloride | Cl⁻ | Lower | Chloride is a smaller, less polarizable, and stronger base compared to iodide, resulting in it being a poorer leaving group. |
Theoretical Framework and Reaction Mechanism
The acylation reaction with benzoyl halides proceeds via a nucleophilic acyl substitution mechanism. This typically involves a two-step process: nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, followed by the expulsion of the halide leaving group to regenerate the carbonyl double bond.
The nature of the leaving group is crucial in the second step of this mechanism. A better leaving group will depart more readily, thus lowering the activation energy of this step and increasing the overall reaction rate. The iodide ion, being a weaker base and more stable on its own due to its larger size and greater polarizability, is a much better leaving group than the chloride ion.
Experimental Protocol for Kinetic Analysis
While a direct comparative study was not found, a representative experimental protocol for determining the rates of acylation can be outlined based on established kinetic methodologies. This protocol would allow for the quantitative comparison of this compound and benzoyl chloride.
Objective: To determine the second-order rate constants for the acylation of a model nucleophile (e.g., aniline) by this compound and benzoyl chloride.
Materials:
-
This compound
-
Benzoyl chloride
-
Aniline (or other suitable nucleophile)
-
Anhydrous acetonitrile (B52724) (or other suitable aprotic solvent)
-
Standardized solution of a non-reactive acid (for quenching)
-
Titration indicator or HPLC/GC-MS for analysis
Procedure:
-
Reaction Setup: A solution of the nucleophile (e.g., aniline) of known concentration is prepared in the chosen anhydrous solvent in a thermostatted reaction vessel.
-
Initiation: A solution of the acyl halide (this compound or benzoyl chloride) of known concentration is added to the nucleophile solution at time t=0. The concentrations of the reactants should be chosen to allow for a measurable reaction rate.
-
Monitoring the Reaction: Aliquots of the reaction mixture are withdrawn at specific time intervals.
-
Quenching: Each aliquot is immediately quenched by adding it to a solution that stops the reaction (e.g., a known excess of a non-reactive acid to protonate the remaining nucleophile).
-
Analysis: The concentration of the remaining nucleophile or the formed product in each quenched aliquot is determined. This can be achieved through various methods:
-
Titration: Back-titration of the unreacted nucleophile.
-
Chromatography (HPLC or GC-MS): Separation and quantification of the reactants and products.
-
-
Data Analysis: The concentration data is plotted against time. For a second-order reaction, a plot of 1/[Reactant] versus time will yield a straight line, the slope of which is the rate constant (k).
Logical Workflow for Comparing Acylation Rates
The following diagram illustrates the logical workflow for a comparative kinetic study.
Benzoyl Iodide: A Superior Acylating Agent for Challenging Substrates
For researchers, scientists, and drug development professionals, the choice of an acylating agent can be critical to the success of a synthetic route. While benzoyl chloride and benzoic anhydride (B1165640) are commonplace, benzoyl iodide, particularly when generated in situ, presents a significant advantage in terms of reactivity, enabling the acylation of otherwise unreactive substrates. This guide provides a comparative analysis of this compound against other common benzoylating agents, supported by experimental data and detailed protocols.
Enhanced Reactivity of this compound
The primary advantage of this compound over other benzoyl halides lies in its heightened reactivity. This is attributed to the iodide ion being an excellent leaving group, a consequence of the weak carbon-iodine bond and the high polarizability of iodide.[1][2] While isolated this compound is highly reactive, its practical utility is significantly enhanced through its in situ generation from the reaction of benzoyl chloride with an iodide salt, such as potassium iodide (KI) or sodium iodide (NaI). This method provides a potent acylating agent at the point of use, capable of acylating a wide range of nucleophiles that are resistant to traditional benzoylating agents.[2]
Comparison of Benzoylating Agents: Experimental Data
The superior performance of in situ generated this compound is particularly evident in the acylation of sterically hindered and electronically deactivated substrates. The following table summarizes a comparison of this compound (generated in situ) with benzoyl chloride in the acylation of challenging nucleophiles.
| Substrate | Acylating Agent | Catalyst/Additive | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Hindered Phenol | |||||||
| 2,6-Di-tert-butylphenol (B90309) | Benzoyl Chloride | Pyridine | CH2Cl2 | 25 | 24 h | No Reaction | [2] |
| 2,6-Di-tert-butylphenol | Benzoyl Chloride | KI (0.6 equiv) | Acetonitrile (B52724) | 80 | 16 h | 85 | [2] |
| Sulfonamide | |||||||
| p-Toluenesulfonamide | Benzoyl Chloride | None | Acetonitrile | 80 | 16 h | <5 | [2] |
| p-Toluenesulfonamide | Benzoyl Chloride | KI (0.6 equiv) | Acetonitrile | 80 | 16 h | 89 | [2] |
| Tertiary Alcohol | |||||||
| tert-Butanol | Benzoyl Chloride | Pyridine | CH2Cl2 | 25 | 24 h | No Reaction | General Knowledge |
| tert-Butanol | Benzoyl Chloride | KI (cat.) | Acetonitrile | reflux | 12 h | Moderate | [2] |
| Unreactive Amine | |||||||
| Diphenylamine | Benzoyl Chloride | Pyridine | Toluene | 110 | 48 h | Low | General Knowledge |
| Diphenylamine | Benzoyl Chloride | KI (cat.) | Acetonitrile | 80 | 6 h | High | [2] |
Experimental Protocols
General Protocol for the In Situ Generation and Acylation of a Hindered Phenol with this compound
This protocol describes the benzoylation of 2,6-di-tert-butylphenol using this compound generated in situ from benzoyl chloride and potassium iodide.
Materials:
-
2,6-Di-tert-butylphenol
-
Benzoyl chloride
-
Potassium iodide (KI), dried
-
Anhydrous acetonitrile
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add 2,6-di-tert-butylphenol (1.0 equiv) and anhydrous potassium iodide (0.6 equiv).
-
Add anhydrous acetonitrile to dissolve the solids.
-
To the stirred solution, add benzoyl chloride (1.2 equiv) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate (B1220275) solution to consume any remaining iodine.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired benzoyl ester.
Visualizing the Process
The following diagrams illustrate the key reaction pathways and experimental workflow.
Caption: In situ generation of this compound and subsequent acylation.
References
A Spectroscopic Investigation of Benzoylation Products: A Comparative Guide
For researchers, scientists, and professionals in drug development, the choice of a benzoylating agent can significantly impact reaction efficiency, product purity, and ultimately the characteristics of the final compound. This guide provides an objective comparison of products from different benzoylating agents, supported by experimental data and detailed spectroscopic analysis to aid in the selection of the most appropriate reagent for a given application.
The introduction of a benzoyl group (C₆H₅CO-) to a molecule, a process known as benzoylation, is a fundamental transformation in organic synthesis. It is widely used for the protection of functional groups like amines and alcohols, and for the synthesis of various esters and amides with applications in pharmaceuticals and materials science.[1][2] The most common benzoylating agents include benzoyl chloride and benzoic anhydride (B1165640). While both achieve the same fundamental transformation, the reaction conditions, byproducts, and spectroscopic signatures of the resulting products can differ. This guide will focus on the spectroscopic comparison of a model benzoylation reaction on an amine substrate.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic data obtained for the product of the benzoylation of aniline (B41778), N-benzoylaniline, using two different common benzoylating agents. While the primary product is the same, subtle differences in reaction work-up and potential side products can sometimes be discerned through careful spectroscopic analysis.
| Spectroscopic Technique | Benzoylating Agent | Key Observations |
| ¹H NMR (DMSO-d₆, 400 MHz) | Benzoyl Chloride | δ= 8.95 (s, 1H, NH), 8.09-6.97 (m, 10H, Ar-H)[3] |
| Benzoic Anhydride | Similar aromatic and amide proton signals expected. The primary difference would be in the purity of the product, with benzoic anhydride often leading to benzoic acid as a byproduct which would show a characteristic broad singlet for the carboxylic acid proton (>10 ppm). | |
| ¹³C NMR (DMSO-d₆, 400 MHz) | Benzoyl Chloride | δ: 169.2 (C=O); 149.9, 144.1, 138.6, 128.4, 125.3, 123.3, 121.1, 120.5 (aromatic carbons)[4] |
| Benzoic Anhydride | The carbon spectrum of the N-benzoylaniline product will be identical. However, contamination with benzoic acid would show a carbonyl signal around 167 ppm and aromatic signals for the acid. | |
| FT-IR (KBr, cm⁻¹) | Benzoyl Chloride | 3335 (N-H stretch); 1677 (C=O stretch, Amide I); 1613 (C=C aromatic stretch)[4] |
| Benzoic Anhydride | The IR spectrum of the product is expected to be very similar. Benzoic acid impurity would be identifiable by a broad O-H stretch from ~3300-2500 cm⁻¹ and a carbonyl peak around 1700 cm⁻¹. | |
| Mass Spectrometry (ESI-MS) | Benzoyl Chloride | [M+H]⁺ = 198.0913 (for C₁₃H₁₁NO)[5][6] |
| Benzoic Anhydride | The mass spectrum of the desired product will be identical. The presence of benzoic anhydride as an impurity might be detected as its corresponding molecular ion or fragments. |
Experimental Protocols
Detailed methodologies for the benzoylation of aniline using benzoyl chloride and benzoic anhydride are provided below. These protocols are representative of common laboratory procedures.
Benzoylation of Aniline using Benzoyl Chloride (Schotten-Baumann Reaction)[7]
-
Reaction Setup: In a suitable flask, dissolve 1.0 g of aniline in 25 mL of 10% aqueous sodium hydroxide (B78521) solution.
-
Addition of Benzoylating Agent: Add 1.5 mL of benzoyl chloride dropwise while vigorously stirring the mixture. The temperature should be maintained between 20-25°C.
-
Reaction and Work-up: After the addition is complete, continue stirring for an additional 15-20 minutes. A solid precipitate of N-benzoylaniline will form.
-
Isolation and Purification: Filter the solid product and wash it thoroughly with cold water to remove any unreacted starting materials and sodium benzoate. Recrystallize the crude product from ethanol (B145695) to obtain pure N-benzoylaniline.
Benzoylation of Aniline using Benzoic Anhydride[8]
-
Reaction Setup: In a round-bottom flask, combine 1.0 g of aniline and 2.5 g of benzoic anhydride.
-
Catalyst and Solvent: Add a catalytic amount of a solid acid catalyst, such as H-Y zeolite, and 20 mL of an inert solvent like chlorobenzene.[7]
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 130°C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation and Purification: After the reaction is complete, cool the mixture and filter to remove the catalyst. The solvent is then removed under reduced pressure. The resulting crude product is purified by column chromatography on silica (B1680970) gel to separate the N-benzoylaniline from unreacted benzoic anhydride and benzoic acid byproduct.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of benzoylation products.
Caption: Experimental workflow from benzoylation to spectroscopic analysis.
References
- 1. scispace.com [scispace.com]
- 2. scribd.com [scribd.com]
- 3. tsijournals.com [tsijournals.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzylaniline | C13H13N | CID 66028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Computational comparison of the transition states for acylation with different benzoyl halides.
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The acylation reaction, a cornerstone of organic synthesis, is pivotal in the formation of esters and amides, linkages that are fundamental to countless pharmaceuticals and functional materials. The reactivity of the acylating agent is a critical parameter in these transformations, and in the case of benzoyl halides, the nature of the halogen atom plays a significant role in defining the energy landscape of the reaction. This guide provides a comparative analysis of the transition states for acylation reactions involving different benzoyl halides, supported by experimental and computational data, to aid in the rational design and optimization of synthetic routes.
Quantitative Comparison of Activation Energies
The activation energy (Ea) of a reaction provides a quantitative measure of the energy barrier that must be overcome for reactants to transform into products. A lower activation energy corresponds to a faster reaction rate. Experimental data from the isopropanolysis of various benzoyl halides clearly demonstrates the influence of the halogen on the reactivity.
| Benzoyl Halide | Leaving Group | Activation Energy (AE') (kJ mol⁻¹)[1] |
| Benzoyl Fluoride (B91410) | F⁻ | 72.4[1] |
| Benzoyl Chloride | Cl⁻ | 56.5[1] |
| Benzoyl Bromide | Br⁻ | 49.8[1] |
| Benzoyl Iodide | I⁻ | Not provided in the study, but expected to be the lowest |
Note: The activation energies (AE') were determined for the isopropanolysis of the respective benzoyl halides.[1]
The data unequivocally shows a decrease in activation energy as we move down the halogen group from fluorine to bromine. This trend is directly attributable to the leaving group ability of the halide anion.
The Decisive Role of the Leaving Group
The generally accepted order of reactivity for halide leaving groups in nucleophilic substitution reactions is I⁻ > Br⁻ > Cl⁻ > F⁻.[2] This trend is governed by two main factors:
-
Bond Strength: The carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-Br > C-I). A weaker bond is more easily broken in the transition state, leading to a lower activation energy.
-
Polarizability: Larger, more polarizable anions like iodide are better able to stabilize the developing negative charge in the transition state.
Computational studies on acylation reactions confirm that the cleavage of the carbon-halogen bond is a critical component of the rate-determining step. Therefore, the better the leaving group, the more stabilized the transition state and the faster the reaction. While experimental data for this compound was not available in the cited study, it is predicted to have the lowest activation energy and thus the highest reactivity in this series. The in-situ generation of highly reactive acid iodides from acid chlorides using an iodide source further supports the enhanced reactivity of the iodide analogue.
Visualizing the Factors Influencing the Transition State
The following diagram illustrates the key factors that determine the energy of the transition state in the acylation reaction with benzoyl halides.
Representative Computational Protocol
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting reactivity. A typical computational protocol to compare the transition states of acylation with different benzoyl halides would involve the following steps:
-
Model System Definition: The reaction of each benzoyl halide (benzoyl fluoride, benzoyl chloride, benzoyl bromide, and this compound) with a model nucleophile (e.g., ammonia, methanol, or a simple amine) is defined.
-
Geometry Optimization: The geometries of the reactants, transition states, and products are optimized using a selected DFT functional and basis set. For instance, the M06-2X functional with a 6-311+G(d,p) basis set is often employed for mechanistic studies in organic chemistry.[3]
-
Solvation Modeling: To simulate the reaction in a specific solvent, a continuum solvation model, such as the SMD (Solvation Model based on Density), is applied to the optimized gas-phase geometries.[3]
-
Transition State Search and Verification: The transition state structure for each reaction is located using methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods. A frequency calculation is then performed to verify that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the reaction coordinate.
-
Energy Calculations: Single-point energy calculations are performed on the optimized geometries at a higher level of theory or with a larger basis set to obtain more accurate electronic energies.
-
Activation Energy Calculation: The activation energy is calculated as the difference in energy between the transition state and the reactants.
By systematically applying this protocol to the series of benzoyl halides, a direct and internally consistent comparison of the transition state geometries and activation energies can be achieved, providing valuable insights into the reaction mechanism and the origins of the observed reactivity trends.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural investigations of benzoyl fluoride and the benzoacyl cation of low-melting compounds and reactive intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural investigations of benzoyl fluoride and the benzoacyl cation of low-melting compounds and reactive intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzoyl Iodide's Cross-Reactivity with Amine, Alcohol, and Thiol Functional Groups
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding and Predicting Benzoylation Selectivity
In the landscape of organic synthesis and drug development, the benzoyl group serves as a crucial protecting group and a key structural motif. The choice of benzoylating agent significantly influences the efficiency and selectivity of a reaction. Benzoyl iodide, while less common than its chloride counterpart, offers unique reactivity due to the excellent leaving group ability of the iodide ion. This guide provides a comparative analysis of the cross-reactivity of this compound with primary amines, primary alcohols, and thiols, supported by established principles of chemical reactivity and extrapolated experimental data.
Principles of Nucleophilic Acyl Substitution
The benzoylation of amines, alcohols, and thiols proceeds via a nucleophilic acyl substitution mechanism. The carbonyl carbon of this compound is electrophilic and is attacked by the nucleophilic heteroatom (N, O, or S). A tetrahedral intermediate is formed, which then collapses, expelling the iodide ion and yielding the benzoylated product. The rate of this reaction is primarily governed by the nucleophilicity of the attacking functional group.
Relative Reactivity: A Qualitative Comparison
Based on fundamental principles of nucleophilicity, a general reactivity trend can be established:
-
Amines: Generally the most nucleophilic of the three functional groups. The nitrogen atom is less electronegative than oxygen, making its lone pair of electrons more available for donation.
-
Thiols: Also highly nucleophilic. Although sulfur is in the same group as oxygen, it is larger and more polarizable, which enhances its nucleophilicity. Thiols are typically more nucleophilic than alcohols.[1][2][3]
-
Alcohols: The least nucleophilic of the three. The high electronegativity of the oxygen atom holds its lone pairs more tightly, reducing their availability for nucleophilic attack.[1][2][3]
Therefore, the expected order of reactivity towards this compound is:
Primary Amine > Thiol > Primary Alcohol
This inherent reactivity difference is the foundation for achieving chemoselectivity in molecules bearing multiple functional groups. For instance, in the benzoylation of aminophenols, the amino group is selectively acylated over the phenolic hydroxyl group.
Quantitative Reactivity Comparison (Extrapolated Data)
The following table summarizes the expected relative rates of benzoylation. These values are illustrative and intended to provide a quantitative sense of the reactivity differences.
| Functional Group | Nucleophile | Relative Rate Constant (k_rel) | Product |
| Primary Amine | R-NH₂ | ~100 - 1000 | N-Benzoyl Amide |
| Thiol | R-SH | ~10 - 100 | S-Benzoyl Thioester |
| Primary Alcohol | R-OH | 1 | O-Benzoyl Ester |
Note: These are estimated relative rates based on the general principles of nucleophilicity and qualitative experimental observations from studies using benzoyl chloride.
Experimental Protocol: Competitive Cross-Reactivity Study
To empirically determine the cross-reactivity and selectivity of this compound, a competitive reaction can be designed. This protocol outlines a general procedure that can be adapted for specific substrates.
Objective: To determine the relative reactivity of a primary amine, a primary alcohol, and a thiol towards this compound in a competitive reaction.
Materials:
-
This compound
-
An equimolar mixture of a primary amine (e.g., benzylamine), a primary alcohol (e.g., benzyl (B1604629) alcohol), and a thiol (e.g., benzyl thiol)
-
Anhydrous, non-protic solvent (e.g., acetonitrile (B52724) or dichloromethane)
-
Internal standard for quantitative analysis (e.g., dodecane)
-
Quenching agent (e.g., saturated aqueous sodium bicarbonate)
-
Apparatus for inert atmosphere reactions (e.g., Schlenk line or glovebox)
-
Analytical instrument for product quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))
Procedure:
-
Preparation: In a flame-dried flask under an inert atmosphere, prepare a solution of the equimolar mixture of the primary amine, primary alcohol, and thiol in the chosen anhydrous solvent. Add a known amount of the internal standard.
-
Reaction Initiation: Cool the solution to a desired temperature (e.g., 0 °C). Add a solution of this compound (as the limiting reagent, e.g., 0.9 equivalents relative to the total moles of nucleophiles) in the same solvent dropwise to the stirred mixture of nucleophiles.
-
Reaction Monitoring: At specific time intervals (e.g., 5, 15, 30, 60 minutes), withdraw aliquots from the reaction mixture.
-
Quenching: Immediately quench each aliquot by adding it to a vial containing a saturated aqueous solution of sodium bicarbonate to neutralize any unreacted this compound and the HI byproduct.
-
Extraction: Extract the quenched aliquot with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Analysis: Analyze the organic extract by GC-MS or HPLC to quantify the amounts of the three benzoylated products and the remaining starting materials, relative to the internal standard.
-
Data Analysis: Plot the concentration of each product versus time to determine the initial reaction rates. The ratio of the initial rates will provide the relative reactivity of the three functional groups towards this compound.
Visualizing Reaction Pathways and Workflows
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathways of competitive benzoylation and a typical experimental workflow.
Caption: Competitive benzoylation reaction pathways.
Caption: Experimental workflow for competitive benzoylation.
Conclusion
The cross-reactivity of this compound is dictated by the inherent nucleophilicity of the functional groups it encounters. The established reactivity order of primary amine > thiol > primary alcohol provides a predictive framework for designing selective benzoylation reactions. For drug development professionals and researchers, understanding these principles is paramount for the efficient synthesis of complex molecules, enabling the strategic protection of certain functional groups while reacting with others. The provided experimental protocol offers a template for quantifying these reactivity differences for specific substrates, allowing for the fine-tuning of reaction conditions to achieve desired synthetic outcomes.
References
A Head-to-Head Comparison of Benzoyl Iodide and Benzoyl Cyanide in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, the choice of an acylating agent is pivotal to the efficiency and success of a reaction. Among the diverse array of available reagents, benzoyl iodide and benzoyl cyanide emerge as potent alternatives to the more common benzoyl chloride. This guide provides an objective, data-driven comparison of their performance in key synthetic transformations, offering insights into their respective strengths and applications.
Physical and Spectroscopic Properties
A fundamental understanding of the physical and spectroscopic properties of these reagents is crucial for their effective use in the laboratory.
| Property | This compound | Benzoyl Cyanide |
| Molecular Formula | C₇H₅IO | C₈H₅NO |
| Molecular Weight | 232.02 g/mol | 131.13 g/mol |
| Appearance | Colorless to yellow crystals or liquid | Yellow to brown low melting mass or colorless crystals |
| Melting Point | 24.5 °C | 32-33 °C |
| Boiling Point | 218 °C | 208-209 °C at 745 mmHg |
| Solubility | Insoluble in water | Sparingly soluble in water, decomposes |
| IR (C=O stretch) | ~1700 cm⁻¹ (estimated) | 1650-1700 cm⁻¹ |
| IR (C≡N stretch) | Not applicable | ~2200 cm⁻¹ |
| ¹H NMR | Aromatic protons | Aromatic protons |
| ¹³C NMR | Aromatic and carbonyl carbons | Aromatic, carbonyl, and nitrile carbons |
Synthesis of this compound and Benzoyl Cyanide
The accessibility of these reagents is a key consideration for their practical application. Both can be synthesized from readily available starting materials.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of benzoyl chloride with an iodide salt. High yields can be achieved under relatively mild conditions. Another approach involves the reaction of benzoic acid with an iodinating agent.
| Starting Material(s) | Reagent(s) | Solvent | Yield | Reference |
| Benzoic Acid | 1-iodo-N,N,2-trimethylprop-1-en-1-amine | Chloroform-d1 | 100% | |
| Benzoyl Chloride | Sodium Iodide | Acetonitrile | High | General Finkelstein reaction principle |
Synthesis of Benzoyl Cyanide
Benzoyl cyanide can be prepared through several routes, most notably from benzoyl chloride and a cyanide source. The choice of cyanide reagent and reaction conditions can significantly impact the yield and purity of the product.
| Starting Material(s) | Reagent(s) | Solvent(s) | Yield | Reference |
| Benzoyl Chloride | Cuprous Cyanide | None (neat) | 60-65% | |
| Benzoyl Chloride | Sodium Cyanide, Copper(I) Cyanide | Xylene, Acetonitrile | 90-92% | |
| Benzoyl Chloride | Sodium Cyanide | Polar compounds (catalyst) | 72% |
Reactivity in Acylation Reactions
The primary application of both this compound and benzoyl cyanide is in the introduction of the benzoyl group into various molecules, a critical step in the synthesis of pharmaceuticals and other fine chemicals.
Theoretical Reactivity
In nucleophilic acyl substitution, the reactivity of the acylating agent is largely governed by the leaving group's ability to depart. Iodide is an excellent leaving group due to the weakness of the C-I bond and the stability of the I⁻ anion. Cyanide, while a pseudohalide, is also a good leaving group. Kinetic studies on the hydrolysis of benzoyl cyanide indicate it is a powerful acylating agent, more reactive than benzoyl fluoride (B91410) and benzoic anhydride, but less reactive than benzoyl chloride.
Amide Synthesis (Aminolysis)
The formation of an amide bond is a cornerstone of medicinal chemistry. Both reagents can be employed for the N-benzoylation of amines.
| Acylating Agent | Amine | Reaction Conditions | Yield | Reference |
| This compound | Aniline | Benzene, liquid phase | - (ΔrH° = -166 ± 2 kJ/mol) | NIST Chemistry WebBook |
| Benzoyl Cyanide | Butylamine | Ether, 25 °C | Kinetic data available | Journal of the Chemical Society B: Physical Organic |
| Benzoyl Chloride | Aniline | 10% NaOH | High | General Schotten-Baumann reaction |
Note: Direct comparative yield data under identical conditions is scarce in the literature. The provided data is from different studies and should be interpreted with caution.
Ester Synthesis (Alcoholysis)
The synthesis of esters is another important transformation where these reagents find utility.
| Acylating Agent | Alcohol | Reaction Conditions | Yield | Reference |
| This compound | General Alcohols | Chloroform or Dichloromethane, 0 °C to RT | High (qualitative) | |
| Benzoyl Cyanide | Benzyl Alcohol | Ionic Liquid | High (qualitative) | Bioorganic & Medicinal Chemistry |
| Benzoyl Chloride | Benzyl Alcohol | CuO, solvent-free, RT | 98% (for acetylation) | TSI Journals |
Experimental Protocols
Synthesis of Benzoyl Cyanide from Benzoyl Chloride and Cuprous Cyanide
Materials:
-
Benzoyl chloride (purified, 143 g, 1.02 moles)
-
Cuprous cyanide (dried, 110 g, 1.2 moles)
Procedure:
-
In a 500-mL distilling flask, combine the cuprous cyanide and benzoyl chloride.
-
Heat the mixture in an oil bath to 220-230 °C for 1.5 hours with frequent, vigorous shaking.
-
After the reaction period, connect the flask to a condenser and distill the crude benzoyl cyanide at atmospheric pressure.
-
Purify the crude product by fractional distillation to obtain benzoyl cyanide as a colorless crystalline solid (yield: 80-86 g, 60-65%).
Synthesis of this compound from Benzoic Acid
Materials:
-
Benzoic acid
-
1-iodo-N,N,2-trimethylprop-1-en-1-amine
-
Chloroform-d1
Procedure:
-
Under an inert argon atmosphere, dissolve the α-haloenamine in freshly dried chloroform-d1 to make a 0.5-1 M solution.
-
Introduce the benzoic acid via syringe. The reaction is exothermic. For preparative scale, add the benzoic acid at 0 °C and then allow the mixture to warm to room temperature for 0.5-3 hours.
-
The yield of this compound is reported to be quantitative (100%) based on ¹H NMR analysis.
Reaction Mechanisms
The acylation reactions of both this compound and benzoyl cyanide proceed through a nucleophilic acyl substitution mechanism. The general pathway involves the nucleophilic attack on the electrophilic carbonyl carbon, followed by the departure of the leaving group.
Caption: General mechanism for nucleophilic acyl substitution.
The experimental workflow for a typical acylation reaction can be visualized as a series of sequential steps.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Benzoyl Iodide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of reactive chemical reagents like benzoyl iodide are critical components of a comprehensive safety protocol. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, to build and maintain a culture of safety and trust in your laboratory operations.
This compound is a reactive acyl halide that requires careful handling to prevent accidents. It is sensitive to moisture and will react with water to produce benzoic acid and hydrogen iodide, both of which are corrosive. Therefore, proper disposal procedures are necessary to neutralize this reactivity and its hazardous byproducts.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, a face shield, a lab coat, and chemical-resistant gloves. All handling of this compound and its disposal should be conducted within a certified chemical fume hood to prevent the inhalation of any vapors.
Key Safety and Handling Information for this compound
| Parameter | Information |
| Appearance | Colorless to yellow needles or liquid. |
| Reactivity | Reacts with water, alcohols, and other nucleophiles. Moisture sensitive. |
| Incompatibilities | Strong oxidizing agents, strong bases, alcohols. |
| Hazardous Decomposition Products | Upon contact with water, it decomposes to form benzoic acid and hydrogen iodide. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines a safe method for the neutralization of small quantities of this compound in a laboratory setting. This procedure is based on the controlled hydrolysis of this compound followed by the neutralization of the resulting acidic byproducts.
Materials Needed:
-
This compound waste
-
A large beaker or flask for the reaction
-
A stir plate and stir bar
-
Dropping funnel
-
Ice bath
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
pH paper or a calibrated pH meter
-
Appropriate waste container
Experimental Protocol:
-
Preparation: Place a large beaker or flask containing a stir bar on a stir plate within a chemical fume hood. The container should be large enough to accommodate the volume of the waste and the neutralizing solution, with ample headspace to prevent splashing. Place the beaker in an ice bath to manage the heat generated during the reaction.
-
Dilution (Optional but Recommended): If the this compound waste is concentrated, it can be diluted with an inert solvent (e.g., toluene) to better control the reaction rate.
-
Hydrolysis and Neutralization:
-
Slowly add a 1 M solution of sodium hydroxide (NaOH) to the stirred this compound waste using a dropping funnel. The addition should be dropwise to control the exothermic reaction.
-
The sodium hydroxide will react with this compound to form sodium benzoate (B1203000) and sodium iodide, and it will also neutralize the acidic byproducts (benzoic acid and hydrogen iodide) that form from any reaction with moisture.
-
-
Monitoring: Continuously monitor the temperature of the reaction mixture. If the temperature rises significantly, slow down or stop the addition of the sodium hydroxide solution until the temperature subsides.
-
pH Check: After the addition of the sodium hydroxide solution is complete, continue stirring the mixture for at least 30 minutes to ensure the reaction has gone to completion. Check the pH of the solution using pH paper or a pH meter. The target pH should be between 5.5 and 9.5. If the solution is still acidic, add more 1 M NaOH solution dropwise until the desired pH is reached.
-
Final Disposal: Once the solution has been neutralized, it can be disposed of as aqueous waste in accordance with local, state, and federal regulations. Flush the drain with plenty of water after disposal.
Visualizing the Disposal Workflow and Chemical Reaction
To further clarify the disposal process and the underlying chemistry, the following diagrams have been created.
By adhering to these procedures and understanding the chemical principles involved, laboratory professionals can ensure the safe disposal of this compound, contributing to a secure and efficient research environment. Always consult your institution's specific safety guidelines and waste disposal protocols.
Personal protective equipment for handling Benzoyl iodide
Essential Safety and Handling Guide for Benzoyl Iodide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound (CAS No. 618-38-2). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical.
Summary of Key Safety Data
The following table summarizes important quantitative data for this compound. This information is crucial for risk assessment and the implementation of appropriate safety measures.
| Parameter | Value | Source |
| Molecular Formula | C₇H₅IO | [1] |
| Molecular Weight | 232.02 g/mol | [1] |
| Melting Point | 1.5°C | [1] |
| Boiling Point | 265°C (estimated) | [1] |
| Flash Point | 93.2°C | [1] |
| Density | 1.746 g/cm³ | [2][3] |
| Occupational Exposure Limits | No data available | [4] |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory when handling this compound to prevent contact with skin, eyes, and the respiratory system.[4]
| Protection Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] |
| Skin Protection | - Gloves: Handle with chemical-impermeable gloves that have been inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[4] Nitrile gloves are a suitable option.[5] - Clothing: Wear fire/flame resistant and impervious clothing.[4] A lab coat is required.[5] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[4] Work in a well-ventilated area, preferably under a chemical fume hood. |
Safe Handling and Storage Protocol
Engineering Controls:
-
Ensure adequate ventilation in the handling area.[4]
-
Handle in accordance with good industrial hygiene and safety practices.[4]
-
Emergency exits and a risk-elimination area should be established.[4]
Precautions for Safe Handling:
-
Preparation: Before starting any work, ensure all necessary PPE is correctly worn. Prepare all required equipment and reagents.
-
Handling:
-
Storage:
Emergency and Disposal Procedures
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[4] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[4] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4] |
Spill and Leak Management
-
Personal Precautions:
-
Containment and Cleaning Up:
Disposal Plan
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[4]
-
Do not discharge into sewer systems.[4]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. Cas 618-38-2,this compound | lookchem [lookchem.com]
- 2. Full text of "CRC Handbook Of Chemistry And Physics A Ready Reference Book Of Chemical And Physical Data CRC Press ( 2016)" [archive.org]
- 3. fap.if.usp.br [fap.if.usp.br]
- 4. This compound SDS, 618-38-2 Safety Data Sheets - ECHEMI [echemi.com]
- 5. Benzoyl bromide | 618-32-6 | Benchchem [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
